Tacrine hydrochloride (hydrate)
Description
The exact mass of the compound Tacrine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tacrine hydrochloride (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tacrine hydrochloride (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206658-92-6, 7149-50-0 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Tacrine Hydrochloride (Hydrate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrine (B349632) hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, exhibits a complex and multifaceted mechanism of action.[1] While its primary therapeutic effect is attributed to the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a growing body of evidence reveals its interaction with a wider range of molecular targets.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of tacrine, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and diverse targets. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic agents and the development of novel therapeutics for neurodegenerative diseases.
Primary Mechanism of Action: Cholinesterase Inhibition
Tacrine's principal mechanism of action is the potent, reversible, and non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] By inhibiting these enzymes, tacrine increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][7] This is particularly relevant in the context of Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent decline in ACh levels.[4]
Kinetics of Cholinesterase Inhibition
Kinetic studies have demonstrated that tacrine acts as a mixed inhibitor of both AChE and BChE.[8] This indicates that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[9][10]
Quantitative Data on Cholinesterase Inhibition
The following table summarizes the inhibitory potency of tacrine against AChE and BChE from various sources.
| Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Source |
| Acetylcholinesterase (AChE) | 31 nM | 13 nM | [8] |
| Butyrylcholinesterase (BChE) | 25.6 nM | 12 nM | [8] |
| Acetylcholinesterase (AChE) | 160 ± 10 nM (I50) | - | [6] |
Secondary Pharmacological Targets
Beyond its effects on cholinesterases, tacrine interacts with a variety of other molecular targets, which may contribute to its overall pharmacological profile and, in some cases, its adverse effects.
Neurotransmitter Receptors
-
Muscarinic Receptors: Tacrine demonstrates affinity for muscarinic acetylcholine receptors (mAChRs), acting as an antagonist.[11][12] It has been shown to block muscarinic receptor-mediated signaling pathways.[12] Chronic treatment with tacrine can also lead to changes in the density of mAChR subtypes.[13]
-
Nicotinic Receptors: Tacrine can modulate nicotinic acetylcholine receptors (nAChRs).[3] Its effects on ACh levels indirectly influence nAChR activity.[14] Furthermore, long-term tacrine administration has been observed to restore nicotinic receptor levels in Alzheimer's patients.[15]
Monoamine Oxidase (MAO)
Tacrine exhibits inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2][16] This inhibition can lead to increased levels of monoamine neurotransmitters such as serotonin (B10506) and noradrenaline.[2]
Ion Channels
Tacrine has been shown to block various ion channels, a property that is independent of its cholinesterase inhibitory activity.[2]
-
Potassium (K+) Channels: Tacrine is a blocker of certain potassium channels.[2][11] This action can lead to a prolongation of the action potential.[2]
-
Sodium (Na+) and Calcium (Ca2+) Channels: Studies have indicated that tacrine can also affect sodium and calcium channels.[2]
Cytochrome P450 (CYP) Enzymes
Tacrine is a known inhibitor of cytochrome P450 enzymes, particularly the CYP1A2 isoform, which is also the primary enzyme responsible for its metabolism.[5][17] This inhibition can lead to drug-drug interactions.[4]
Amyloid Precursor Protein (APP) Processing
Tacrine has been shown to modulate the processing of amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.[18][19][20] It can inhibit the secretion of soluble APP derivatives and reduce the levels of amyloid-beta (Aβ) peptides.[19][20]
Signaling Pathways and Multi-target Interactions
The diverse pharmacological actions of tacrine result from its modulation of multiple signaling pathways. The primary pathway affected is the cholinergic system, where increased acetylcholine levels activate both muscarinic and nicotinic receptors, leading to downstream signaling cascades involved in learning and memory.
Tacrine's ability to interact with multiple targets highlights its nature as a "multi-target-directed ligand." This characteristic is of significant interest in the development of drugs for complex multifactorial diseases like Alzheimer's.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tacrine's mechanism of action.
Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against cholinesterases.
-
Principle: The assay measures the activity of AChE or BChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water (prepare fresh)
-
1 U/mL AChE or BChE solution in phosphate buffer (keep on ice)
-
Test compound (Tacrine) solutions at various concentrations
-
-
Procedure:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: 150 µL Phosphate Buffer + 20 µL deionized water
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent control
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution
-
-
Pre-incubate the plate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the 14 mM ATCI or BTCI solution to all wells except the blank. Add 10 µL of deionized water to the blank.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the affinity of a compound for muscarinic receptor subtypes.
-
Principle: This is a competitive binding assay where the test compound (tacrine) competes with a radiolabeled ligand for binding to muscarinic receptors expressed in a cell membrane preparation.
-
Reagents:
-
Membrane preparation from cells expressing the desired muscarinic receptor subtype (e.g., M1-M5)
-
Radiolabeled ligand (e.g., [3H]N-methylscopolamine ([3H]NMS))
-
Unlabeled competing ligand (e.g., atropine (B194438) or the test compound, tacrine) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer)
-
-
Procedure:
-
In a 96-well filter plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Incubate for a sufficient time at a specific temperature to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory effect of a compound on MAO-A and MAO-B activity.
-
Principle: MAO activity is measured by monitoring the production of a specific metabolite from a substrate. For example, kynuramine (B1673886) can be used as a substrate, and the formation of its product, 4-hydroxyquinoline, is measured spectrophotometrically.
-
Reagents:
-
Recombinant human MAO-A or MAO-B
-
Substrate (e.g., kynuramine for both, or specific substrates like benzylamine (B48309) for MAO-B)
-
Test compound (Tacrine) at various concentrations
-
Assay Buffer
-
-
Procedure:
-
Pre-incubate the MAO enzyme with different concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product over time using a spectrophotometer or fluorometer at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Tacrine hydrochloride's mechanism of action extends far beyond simple cholinesterase inhibition. Its interactions with muscarinic and nicotinic receptors, monoamine oxidases, various ion channels, and its influence on APP processing underscore a complex pharmacological profile. This multi-target engagement may contribute to both its therapeutic efficacy and its adverse effect profile. A thorough understanding of these multifaceted interactions, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for the rational design and development of next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders. The continued exploration of tacrine's diverse biological activities will undoubtedly provide valuable insights into the intricate neurobiology of these conditions and pave the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. APP Processing Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. scribd.com [scribd.com]
- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 8. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. evotec.com [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of murine cytochrome P4501A by tacrine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
What is the difference between tacrine and tacrine hydrochloride?
An In-depth Technical Guide: The Differentiation of Tacrine (B349632) and Tacrine Hydrochloride for Researchers and Drug Development Professionals
Introduction
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally-acting acetylcholinesterase inhibitor approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] While its clinical use has been largely superseded due to hepatotoxicity concerns, its molecular scaffold remains a critical starting point for the design of new, safer cholinesterase inhibitors.[2][3] For researchers in drug discovery and development, understanding the fundamental differences between tacrine as a free base and its hydrochloride salt is crucial for experimental design, formulation, and interpretation of biological data. This guide provides a detailed technical comparison of their physicochemical properties, pharmacokinetic profiles, and the experimental protocols relevant to their synthesis and evaluation. The core distinction lies not in their mechanism of action, but in their chemical and physical properties, which have profound implications for drug delivery and bioavailability.
Physicochemical Properties: The Core Difference
The primary distinction between tacrine and tacrine hydrochloride is that the latter is the salt form of the former. Tacrine is a weakly basic compound, while tacrine hydrochloride is the product of its reaction with hydrochloric acid. This conversion from a free base to a salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of a drug candidate.
The amino group on the acridine (B1665455) ring of tacrine is basic and can accept a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form a positively charged ammonium (B1175870) salt. This salt, tacrine hydrochloride, readily dissociates in water into the protonated tacrine cation and the chloride anion, a process that significantly enhances its aqueous solubility compared to the neutral free base.
Figure 1: Conversion of Tacrine to Tacrine Hydrochloride.
Data Presentation: Comparative Physicochemical Properties
The quantitative differences in the properties of tacrine and its hydrochloride salt are summarized below. The most notable distinction is the several-orders-of-magnitude difference in aqueous solubility.
| Property | Tacrine (Free Base) | Tacrine Hydrochloride |
| Molecular Formula | C₁₃H₁₄N₂[4] | C₁₃H₁₄N₂・HCl[1][5] |
| Molecular Weight | 198.26 g/mol [4] | 234.72 g/mol [1][6] |
| Appearance | Solid[4] | Yellow needles or white powder[6] |
| Melting Point | ~183.5 °C[4][7] | ~280-286 °C[6][8] |
| pKa (Basic) | 9.8 - 9.95[4][9] | Not directly applicable (is a salt) |
| Aqueous Solubility | ~0.217 g/L (217 mg/L)[4] | ~16,000 mg/L (in PBS, pH 7.2)[1][5]; Soluble to 100 mM[10] |
| LogP (Octanol/Water) | ~2.7[4][9] | Not directly measured; LogD would be pH-dependent |
Pharmaceutical and Pharmacokinetic Implications
The significant difference in solubility is the primary driver for using the hydrochloride salt in clinical formulations. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The poor solubility of tacrine free base would lead to slow and incomplete dissolution, resulting in low and erratic absorption. By using the highly soluble hydrochloride salt, rapid and complete dissolution is ensured, which is a prerequisite for achieving adequate bioavailability.
Figure 2: Rationale for using the hydrochloride salt form.
Pharmacokinetics (ADME)
Once dissolved, the tacrine hydrochloride salt dissociates, and the tacrine molecule is absorbed. The pharmacokinetic profile is therefore characteristic of tacrine itself.
-
Absorption: Tacrine is rapidly absorbed after oral administration, but its absolute bioavailability is low, averaging around 17-30%.[9][11] This is not due to poor absorption of the dissolved drug, but rather extensive first-pass metabolism in the liver.[12][13]
-
Distribution: Tacrine is approximately 55% bound to plasma proteins and has a large volume of distribution, indicating wide distribution into tissues.[11][14]
-
Metabolism: Tacrine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) isoenzyme.[9][12] The major metabolic pathway is hydroxylation at the C1, C2, C4, and C7 positions, with 1-hydroxy-tacrine being the principal active metabolite.[12][14] These hydroxylated metabolites can then undergo further conjugation (e.g., glucuronidation) before excretion.[12]
-
Excretion: Metabolites are primarily excreted in the urine. The elimination half-life is short, typically ranging from 2 to 4 hours.[12][14]
Figure 3: Simplified metabolic pathway of Tacrine.
Experimental Protocols
For researchers working with tacrine, standardized protocols for its synthesis, analysis, and biological evaluation are essential.
Protocol 1: Synthesis of Tacrine and its Hydrochloride Salt
This two-step process involves the Friedländer annulation to create the tacrine base, followed by salt formation.
Step A: Synthesis of Tacrine (Friedländer Annulation) [15][16][17]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzonitrile (B23959) (1.0 eq) and cyclohexanone (B45756) (~1.2 eq).
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) (approx. 1.0 eq), to the mixture.
-
Reaction: Heat the reaction mixture under reflux in a suitable solvent (e.g., toluene) or under solvent-free conditions at 120-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) and stir to neutralize the catalyst and facilitate precipitation of the product.
-
Extraction & Purification: Extract the product into an organic solvent like diethyl ether or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude tacrine base by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure tacrine.
Step B: Conversion to Tacrine Hydrochloride [7]
-
Dissolution: Dissolve the purified tacrine base in a minimal amount of a suitable alcohol, such as ethanol (B145695).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) or bubble HCl gas through the solution until the pH is acidic.
-
Precipitation: The tacrine hydrochloride salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield pure tacrine hydrochloride.
Protocol 2: Quantitative Analysis by RP-HPLC
This protocol is representative for determining the concentration of tacrine hydrochloride in a given formulation.[5]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent. A typical mobile phase is 0.05M triethylamine:acetonitrile (80:20 v/v), with the pH adjusted to ~3.0.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 243 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample containing tacrine hydrochloride in a suitable diluent (e.g., methanol) to a known concentration within the linear range of the assay (e.g., 20-160 µg/mL).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations from a reference standard of tacrine hydrochloride.
-
Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve. The retention time for tacrine under these conditions is typically around 5-6 minutes.[5]
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for determining the inhibitory potency (IC₅₀) of compounds against AChE.[1][8]
Figure 4: Experimental workflow for the Ellman's Assay.
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in buffer.
-
Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase (e.g., from human recombinant source or electric eel) diluted in buffer to a working concentration (e.g., 1 U/mL).
-
Test Compound: Prepare serial dilutions of tacrine hydrochloride in a suitable solvent (e.g., DMSO, ensuring the final concentration in the well is ≤1%).
-
-
Assay Procedure (96-well plate): a. To each well, add 140 µL of phosphate buffer. b. Add 10 µL of the test compound dilution (or vehicle for control wells). c. Add 10 µL of the AChE enzyme solution. d. Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[1] e. Add 10 µL of the DTNB solution to each well.[1] f. Initiate the reaction by adding 10 µL of the ATCI substrate solution.[1] g. Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Conclusion
The fundamental difference between tacrine and tacrine hydrochloride lies in their physicochemical properties, not their pharmacological action. Tacrine hydrochloride is the water-soluble salt form of the poorly soluble tacrine base. This conversion is a critical pharmaceutical modification that enhances dissolution and facilitates oral absorption, thereby improving bioavailability. For researchers, it is essential to recognize that while the hydrochloride form is used for administration and in aqueous-based in vitro assays, the therapeutic and biological effects are mediated by the tacrine molecule itself after it dissociates in solution. A clear understanding of this distinction is paramount for the accurate design, execution, and interpretation of research in the development of next-generation cholinesterase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues | MDPI [mdpi.com]
- 4. Therapeutic drug monitoring of tacrine: simple and fast high-performance liquid chromatography assay method for its determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. Tacrine is not an ideal probe drug for measuring CYP1A2 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tacrine - Wikipedia [en.wikipedia.org]
- 15. jchps.com [jchps.com]
- 16. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 17. researchgate.net [researchgate.net]
The Rise and Fall of Tacrine Hydrochloride: A Technical Review of its Role in Alzheimer's Research
For decades, the specter of Alzheimer's disease has driven a relentless search for effective treatments. One of the earliest compounds to offer a glimmer of hope was tacrine (B349632) hydrochloride. As the first centrally-acting cholinesterase inhibitor approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of Alzheimer's, tacrine marked a significant milestone in the pharmacotherapy of the disease. This technical guide provides an in-depth review of the historical use of tacrine in Alzheimer's research, detailing its mechanism of action, key experimental protocols, and the quantitative outcomes of pivotal clinical trials. Despite its eventual withdrawal from the U.S. market in 2013 due to significant hepatotoxicity, the story of tacrine laid a crucial foundation for the development of subsequent Alzheimer's medications.
Mechanism of Action: Enhancing Cholinergic Neurotransmission
Tacrine hydrochloride's primary therapeutic effect stems from its function as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] In the healthy brain, acetylcholine plays a vital role in cognitive functions, including memory and learning. A key pathological feature of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficiency in acetylcholine. By inhibiting AChE, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission in brain regions critical for cognition, such as the cerebral cortex and hippocampus.[1]
Beyond its primary role as an AChE inhibitor, tacrine is also thought to interact with muscarinic and nicotinic cholinergic receptors, further potentiating its cognitive-enhancing effects.[1] It has also been shown to have an affinity for various other targets, including the butyrylcholinesterase (BChE) enzyme and monoaminergic systems, although the clinical significance of these interactions is less well understood.[3]
dot
Caption: Tacrine's Mechanism of Action
Pivotal Clinical Trials: A Mixed Landscape of Efficacy and Adverse Events
The clinical development of tacrine was marked by a series of pivotal, double-blind, placebo-controlled trials that sought to establish its efficacy and safety. While some studies demonstrated a modest, dose-dependent improvement in cognitive function, the overall picture was complicated by a high incidence of adverse events, most notably elevated liver enzymes.
Key Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials of tacrine hydrochloride in patients with mild to moderate Alzheimer's disease.
| Table 1: Efficacy of Tacrine in Alzheimer's Disease Clinical Trials | ||||
| Study | Dosage | Primary Outcome Measure | Result | p-value |
| Farlow et al. (1992)[4] | 80 mg/day | ADAS-Cog | 51% of patients showed a ≥4-point improvement | 0.015 (vs. placebo) |
| Farlow et al. (1992)[4] | 80 mg/day | CGIC | Significant improvement | 0.016 (vs. placebo) |
| Davis et al. (1992)[2] | 40-80 mg/day | ADAS-Cog | Mean adjusted score: 30.3 (Tacrine) vs. 32.7 (Placebo) | < 0.001 |
| Cochrane Review (2000)[1] | Various | ADAS-Cog | Standardized Mean Difference: -0.22 | Barely statistically significant |
| Cochrane Review (2000)[1] | Various | CGIC | Odds Ratio for improvement: 0.87 | Not statistically significant |
| Table 2: Common Adverse Events Associated with Tacrine | |
| Adverse Event | Incidence in Tacrine-Treated Patients |
| Elevated Liver Transaminases (>3x ULN) | 25%[4] |
| Nausea and/or Vomiting | 8%[4] |
| Diarrhea | 5%[4] |
| Abdominal Pain | 4%[4] |
| Dyspepsia | 3%[4] |
| Rash | 3%[4] |
| Withdrawal due to any adverse event (Odds Ratio vs. Placebo) | 5.7[5] |
| Withdrawal due to gastrointestinal side effects (Odds Ratio vs. Placebo) | 3.8[5] |
Experimental Protocols of Landmark Studies
The design of the early tacrine trials was crucial in shaping our understanding of its therapeutic potential and limitations. Below are the methodologies of two of the most influential studies.
The Tacrine Study Group (Farlow et al., 1992)
This 12-week, double-blind, placebo-controlled, parallel-group study was conducted at 23 outpatient centers and enrolled 468 patients with probable Alzheimer's disease.[4]
Inclusion Criteria:
-
Diagnosis of probable Alzheimer's disease.
-
Age of at least 50 years.
-
Mild to moderate cognitive impairment.
-
Absence of other significant medical conditions.
Dosage and Administration: The study followed a dose-escalation design:
-
Weeks 1-6: Patients were randomized to receive placebo, 20 mg/day of tacrine, or 40 mg/day of tacrine.
-
Weeks 7-12: Half of the patients in each group continued on their initial treatment, while the other half had their tacrine dose increased. The placebo group was increased to 20 mg/day, the 20 mg/day group to 40 mg/day, and the 40 mg/day group to 80 mg/day.
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).
-
Clinician-rated Clinical Global Impression of Change (CGIC).
dot
Caption: Experimental Workflow: Farlow et al. (1992)
The Tacrine Collaborative Study Group (Davis et al., 1992)
This multicenter trial employed a more complex design to evaluate the efficacy of tacrine in improving cognition in patients with Alzheimer's disease.[2]
Inclusion Criteria:
-
Diagnosis of probable Alzheimer's disease.
Study Design:
-
Preliminary Crossover Phase: Of 632 eligible patients, those who showed improvement while receiving tacrine in this initial phase were identified as "responders."
-
Six-Week, Double-Blind Trial: 215 of these "responders" were then randomly assigned to receive either a placebo or their predetermined best dose of tacrine (either 10 or 20 mg four times a day).
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).
-
Clinical Global Impression of Change (CGIC) scale.
Secondary Outcome Measures:
-
Mini-Mental State Examination (MMSE).
-
Assessment of activities of daily living.
Conclusion: A Stepping Stone in Alzheimer's Drug Development
While tacrine hydrochloride ultimately proved to have a limited therapeutic window due to its significant hepatotoxicity, its development was a pivotal moment in Alzheimer's research. It was the first drug to demonstrate that enhancing cholinergic function could provide a modest but measurable cognitive benefit in some patients. The challenges encountered with tacrine, particularly the need for careful dose titration and monitoring of liver function, provided invaluable lessons for the design of subsequent clinical trials for Alzheimer's drugs. The legacy of tacrine is not in its long-term clinical use, but in the critical groundwork it laid for the development of the next generation of acetylcholinesterase inhibitors and other therapeutic strategies for this devastating disease.
References
- 1. Tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Tacrine Hydrochloride (Hydrate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, formula, and physicochemical properties of tacrine (B349632) hydrochloride and its hydrate (B1144303) forms. It includes a detailed summary of its mechanism of action, experimental protocols for its synthesis and analysis, and relevant spectroscopic data.
Molecular Structure and Formula
Tacrine hydrochloride is the hydrochloride salt of tacrine (1,2,3,4-tetrahydroacridin-9-amine). It is known to exist in anhydrous, monohydrate, and dihydrate forms.
The chemical structure of the tacrine cation consists of a fused four-ring system, with a primary amine group at the 9-position of the acridine (B1665455) core. The hydrochloride salt is formed by the protonation of this amine group.
-
Molecular Formula (Monohydrate): C₁₃H₁₅ClN₂·H₂O
-
Molecular Formula (Dihydrate): C₁₃H₁₅ClN₂·2H₂O
-
IUPAC Name: 1,2,3,4-tetrahydroacridin-9-amine;hydrochloride[1]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of tacrine hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 234.72 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow crystalline powder.[1] | [1] |
| Melting Point | Approximately 283-286 °C (monohydrate) | |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3] | [3] |
| pKa | 9.98 | |
| LogP | 3.3 | |
| UV/Vis λmax | 243, 326, 339 nm | [4] |
Mechanism of Action: Cholinesterase Inhibition
Tacrine hydrochloride is a centrally-acting, reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a slightly higher affinity for BChE. Its primary therapeutic effect in the treatment of Alzheimer's disease is attributed to the inhibition of AChE in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) (ACh), thereby enhancing cholinergic neurotransmission in the brain.[5][6]
Beyond its primary action as a cholinesterase inhibitor, tacrine has been shown to have other effects on the cholinergic system, including modulating muscarinic and nicotinic receptors.[5][7] It has also been reported to interact with other neurotransmitter systems, including the monoaminergic systems.[7][8]
Experimental Protocols
Synthesis of Tacrine Hydrochloride
The following protocol describes a common method for the synthesis of tacrine, which can then be converted to the hydrochloride salt. This procedure is based on the reaction of 2-aminobenzonitrile (B23959) with cyclohexanone (B45756).
Materials:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Zinc chloride (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile and cyclohexanone in equimolar amounts.
-
Catalyst Addition: Add anhydrous zinc chloride as a catalyst.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide to basify the mixture, which will precipitate the crude tacrine base.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
-
Salt Formation: To prepare the hydrochloride salt, dissolve the purified tacrine base in a suitable solvent and add a stoichiometric amount of hydrochloric acid. The tacrine hydrochloride will precipitate out of the solution and can be collected by filtration.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the quantitative analysis of tacrine hydrochloride in pharmaceutical formulations and biological samples is reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M triethylamine, pH adjusted to 3 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode. A typical ratio is 80:20 (aqueous:organic).[10]
-
Flow Rate: 1.0 - 1.5 mL/min[10]
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection Wavelength: 243 nm[10]
-
Injection Volume: 20 µL
Sample Preparation:
-
For Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in a suitable diluent (e.g., methanol), and filter through a 0.45 µm syringe filter before injection.
-
For Biological Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add a precipitating agent (e.g., acetonitrile (B52724) or cold methanol) to the plasma sample, vortex, and centrifuge. The supernatant is then filtered and injected into the HPLC system.[11]
Method Validation:
The HPLC method should be validated according to standard guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of tacrine hydrochloride shows characteristic signals for the aromatic protons of the acridine ring system and the aliphatic protons of the tetrahydro-substituent. The exact chemical shifts can vary depending on the solvent used.[12][13]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Theoretical and experimental studies have been conducted to assign the chemical shifts of the carbon atoms in tacrine.[14]
Infrared (IR) Spectroscopy
The IR spectrum of tacrine hydrochloride displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations from the amine group, C-H stretching from the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the acridine ring.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tacrine. The protonated molecular ion [M+H]⁺ is typically observed in the mass spectrum.[15]
This technical guide provides a foundational understanding of tacrine hydrochloride (hydrate) for research and development purposes. For more specific applications, further investigation and optimization of the described protocols may be necessary.
References
- 1. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tacrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Tacrine hydrochloride | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. japer.in [japer.in]
- 11. Therapeutic drug monitoring of tacrine: simple and fast high-performance liquid chromatography assay method for its determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TACRINE HYDROCHLORIDE(1684-40-8) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural and vibrational characterization of di-hydrated hydrochloride tacrine combining DFT with SQMFF approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cholinesterase Inhibitory Activity of Tacrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrine (B349632) hydrochloride, a potent, reversible, and non-competitive inhibitor of cholinesterases, has been a cornerstone in the study of cholinergic pathways and the development of therapeutics for neurodegenerative diseases. This technical guide provides an in-depth analysis of the cholinesterase inhibitory activity of tacrine hydrochloride. It details the mechanism of action, presents a compilation of quantitative inhibitory data, and offers a comprehensive experimental protocol for assessing its activity. Visualizations of the cholinergic signaling pathway and the experimental workflow are included to facilitate a deeper understanding of its biochemical and methodological aspects.
Introduction
Tacrine hydrochloride (1,2,3,4-tetrahydroacridin-9-amine monohydrochloride) was one of the first centrally acting cholinesterase inhibitors to be approved for the treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4] By inhibiting these enzymes, tacrine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This guide serves as a technical resource for professionals engaged in the research and development of cholinesterase inhibitors, using tacrine as a reference compound.
Mechanism of Cholinesterase Inhibition
Tacrine functions as a reversible, non-competitive inhibitor of both AChE and BChE.[5][6] It binds to a peripheral anionic site on the cholinesterase enzyme, which is distinct from the active site where acetylcholine binds.[5] This binding induces a conformational change in the enzyme, thereby reducing its catalytic efficiency. Kinetic studies have revealed a mixed-inhibition pattern for tacrine, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[7]
Impact on Cholinergic Signaling
The inhibition of AChE and BChE by tacrine leads to an accumulation of acetylcholine in the synaptic cleft. This elevated concentration of ACh results in enhanced stimulation of postsynaptic nicotinic and muscarinic receptors, thereby potentiating cholinergic signaling. The following diagram illustrates the effect of tacrine on the cholinergic synapse.
Quantitative Inhibitory Activity
The potency of tacrine hydrochloride as a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the source of the enzyme and the experimental conditions.
IC50 Values
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The following table summarizes the reported IC50 values for tacrine against AChE and BChE from various sources.
| Enzyme Source | Target Enzyme | IC50 (nM) | Reference |
| Snake Venom (Bungarus sindanus) | AChE | 31 | [7] |
| Human Serum | BChE | 25.6 | [7] |
| Not Specified | AChE | 31 | [1][3] |
| Not Specified | BChE | 26.5 | [1] |
| Bovine Caudate | AChE | 160 ± 10 | [5] |
| Electric Eel | AChE | 94.69 ± 4.88 | [8] |
| Equine Serum | BChE | 14.26 ± 1.07 | [8] |
| Not Specified | AChE | 109 | [9] |
Inhibitor Constant (Ki) Values
The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity. The table below presents the reported Ki values for tacrine.
| Enzyme Source | Target Enzyme | Ki (nM) | Reference |
| Snake Venom (Bungarus sindanus) | AChE | 13 | [7] |
| Human Serum | BChE | 12 | [7] |
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][11]
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Tacrine hydrochloride stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution (e.g., 10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (e.g., 10 mM in deionized water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The following diagram outlines the workflow for determining the cholinesterase inhibitory activity of tacrine using the Ellman's assay.
Step-by-Step Procedure
-
Preparation of Reagents: Prepare all reagents to their final working concentrations in 0.1 M phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Aliquots of tacrine hydrochloride at various concentrations (a solvent control without the inhibitor should also be included).
-
DTNB solution.
-
AChE or BChE solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Measurement: Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of tacrine using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of tacrine and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[12]
-
Conclusion
Tacrine hydrochloride remains a critical tool in neuropharmacological research due to its well-characterized inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. This guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, and a detailed experimental protocol for its evaluation. The provided diagrams of the cholinergic signaling pathway and the Ellman's assay workflow serve to visually reinforce the theoretical and practical aspects of studying this important compound. This information is intended to support researchers and drug development professionals in their efforts to design and evaluate novel cholinesterase inhibitors for the treatment of neurodegenerative disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tacrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tacrine hydrochloride | TargetMol [targetmol.com]
- 4. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine slows the rate of ageing of sarin-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Tacrine Hydrochloride (Hydrate): A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of tacrine (B349632) hydrochloride (hydrate) in water and dimethyl sulfoxide (B87167) (DMSO). Additionally, it outlines the primary signaling pathway associated with its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Data Presentation: Solubility
The solubility of tacrine hydrochloride (hydrate) is a critical parameter for its use in experimental and clinical research. The following tables summarize the quantitative and qualitative solubility data in aqueous solutions and DMSO, compiled from various sources.
Table 1: Quantitative Solubility of Tacrine Hydrochloride (Hydrate)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 46 | 195.97 | - |
| Water | 25 | - | - |
| PBS (pH 7.2) | ~16 | ~68.15 | - |
| DMSO | 50 | ~213 | - |
| DMSO | 46 | 195.97 | Moisture-absorbing nature of DMSO may reduce solubility; fresh DMSO is recommended.[1] |
| DMSO | - | 100 | - |
Table 2: Qualitative Solubility of Tacrine Hydrochloride (Hydrate)
| Solvent | Solubility Description |
| Water | Freely soluble[2] |
| Aqueous Buffers | Freely soluble[2] |
| DMSO | Freely soluble[2] |
Experimental Protocols
General Protocol for Preparation of Aqueous Solutions:
Organic solvent-free aqueous solutions of tacrine hydrochloride can be prepared by directly dissolving the crystalline solid in aqueous buffers.[3][4] For solutions in Phosphate-Buffered Saline (PBS), the approximate solubility is 16 mg/mL.[3][4] It is generally not recommended to store aqueous solutions for more than one day.[3][4]
General Protocol for Preparation of DMSO Stock Solutions:
To prepare a stock solution, dissolve tacrine hydrochloride in DMSO.[4] The solubility in DMSO is approximately 50 mg/mL.[4] For further dilutions into aqueous buffers or isotonic saline, it is crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4]
Mechanism of Action and Signaling Pathway
Tacrine hydrochloride's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6][7] By inhibiting these enzymes, tacrine prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6][7] This leads to an increased concentration and prolonged availability of ACh, thereby enhancing cholinergic neurotransmission.[6][7] This enhanced signaling is believed to be the basis for its therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[5][7]
Beyond its primary role as a cholinesterase inhibitor, tacrine also exhibits other pharmacological activities. It can modulate muscarinic and nicotinic cholinergic receptors, further potentiating cholinergic neurotransmission.[6] Additionally, some studies suggest that tacrine may have anti-inflammatory effects by influencing pathways such as the JAK2/STAT3 signaling pathway.[5]
Diagram of Tacrine's Primary Signaling Pathway
Caption: Tacrine inhibits AChE, increasing ACh levels and enhancing signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 7. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
Discovery and synthesis of tacrine hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Tacrine (B349632) Hydrochloride
Abstract
Tacrine hydrochloride, known by the trade name Cognex, holds a significant place in medicinal chemistry as the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This document provides a comprehensive overview of the discovery and pivotal synthetic routes of tacrine. It details the seminal Friedländer annulation synthesis, including a step-by-step experimental protocol and quantitative analysis. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of the foundational chemistry of tacrine.
Discovery and Historical Context
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was first synthesized in 1949 by the Australian medicinal chemist Adrien Albert and his team at the University of Sydney.[1][2] The initial research was part of a broader investigation into the antibacterial properties of aminoacridines.[3][4] While tacrine proved to be inactive against common bacteria, subsequent studies revealed its potent activity as a cholinesterase inhibitor and an analeptic agent used to promote mental alertness.[1][3]
Decades later, in the 1980s, Dr. William K. Summers revisited tacrine, hypothesizing that its cholinesterase-inhibiting properties could be beneficial for treating the cognitive decline associated with Alzheimer's disease.[5][6] Following successful clinical trials, tacrine was approved by the U.S. Food and Drug Administration (FDA) in 1993, becoming the first medication specifically for Alzheimer's disease.[5][6] However, due to concerns over hepatotoxicity, it was largely discontinued (B1498344) in 2013, paving the way for second-generation inhibitors.[6][7] Despite its withdrawal, the tacrine scaffold remains a critical pharmacophore in the ongoing development of new therapeutics for neurodegenerative diseases.[8]
Chemical and Physical Properties
Tacrine is an aminoacridine derivative.[9] The hydrochloride salt form is typically a white to yellow powder.[9] Key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4-Tetrahydroacridin-9-amine | [1] |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molar Mass | 198.269 g·mol⁻¹ | [1] |
| Melting Point | 183-184 °C | [1][7] |
| Form | Tacrine Hydrochloride | [9] |
| Molar Mass (HCl) | 234.72 g/mol | [9] |
| Appearance (HCl) | White Powder / Yellow Needles | [9] |
Synthesis of Tacrine Hydrochloride
Several methods have been developed for the synthesis of the acridine (B1665455) core structure. For tacrine specifically, the most prominent and efficient method is the Friedländer annulation. Other classical methods like the Bernthsen acridine synthesis are also relevant to the broader acridine family.
Primary Synthetic Route: Friedländer Annulation
The Friedländer synthesis is a versatile and direct method for preparing quinoline (B57606) and, by extension, acridine derivatives. The synthesis of tacrine via this route involves the acid-catalyzed condensation of an o-aminoaryl nitrile with a cyclic ketone.[7][10] The most common pathway uses 2-aminobenzonitrile (B23959) and cyclohexanone (B45756) with a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[7][11]
The reaction proceeds through a cyclocondensation mechanism. The Lewis acid activates the carbonyl group of cyclohexanone, making it susceptible to nucleophilic attack by the amino group of 2-aminobenzonitrile. A series of condensation and cyclization steps follow, ultimately leading to the formation of the tetracyclic tacrine structure.[7]
Caption: Friedländer synthesis workflow for Tacrine Hydrochloride.
Detailed Experimental Protocol (Friedländer Annulation)
The following protocol is adapted from established laboratory procedures for the synthesis of tacrine.[7]
Materials and Reagents:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (B78521) (NaOH), 10% aqueous solution
-
Hydrochloric Acid (HCl)
-
Isopropanol (B130326) (for washing)
-
Deionized Water
-
Round-bottomed flask (3-necked, 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add cyclohexanone (e.g., 36 mL).
-
Addition of Reactants: Add 2-aminobenzonitrile (e.g., 3.54 g, 0.030 mol) and anhydrous zinc chloride (e.g., 4.02 g) to the flask.
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture to 120 °C. Maintain this temperature under reflux with continuous stirring for approximately 3 hours. The solution will typically darken from a pale yellow as the reaction progresses.
-
Cooling and Workup: After 3 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Hydrolysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled residue. Stir the resulting mixture for an additional 3 hours to ensure complete conversion of the intermediate to the tacrine free base.
-
Isolation of Tacrine (Free Base): Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any remaining salts. For further purification, the cake can be stirred with isopropanol for 1 hour, followed by another filtration.
-
Formation of Hydrochloride Salt: To form the hydrochloride salt, the purified tacrine free base can be dissolved in a suitable solvent like ethanol, followed by the addition of concentrated hydrochloric acid. The tacrine hydrochloride will precipitate out of the solution.
-
Drying: Dry the final product under vacuum to yield tacrine hydrochloride as a solid powder.
Quantitative Data from Synthesis
The efficiency and purity of the synthesis can be assessed through various analytical techniques.
| Parameter | Typical Value | Reference |
| Yield | 68% - 98% | [7][12] |
| Melting Point | 181.1 - 182.1 °C | [7] |
| Molecular Mass (MS) | 198 g·mol⁻¹ (for free base) | [7] |
| FT-IR Absorptions | 3308-3366 cm⁻¹ (primary amine), 761 cm⁻¹ (aromatic C-H) | [7] |
Alternative Synthetic Routes
While the Friedländer annulation is the most direct route, other classical methods in acridine chemistry are noteworthy.
-
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C).[13][14] While effective for producing 9-substituted acridines, it is a lower-yielding and less direct route to tacrine compared to the Friedländer synthesis.[14][15]
-
From o-Chlorobenzoic Acid: This multi-step synthesis involves first condensing aniline (B41778) with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. Subsequent treatment with POCl₃ yields 9-chloroacridine, which can then be further processed to produce the acridine core.[13]
Mechanism of Action and Significance
Tacrine hydrochloride's therapeutic effect stems from its function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16][17] By inhibiting these enzymes, tacrine increases the concentration and prolongs the action of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognition.[17] It is also known to inhibit monoamine oxidase (MAO) and the reuptake of serotonin (B10506) and norepinephrine.[9][16]
Conclusion
The discovery of tacrine by Adrien Albert and its later application to Alzheimer's disease by William K. Summers represent a pivotal chapter in neuropharmacology. The Friedländer annulation remains the most efficient and widely utilized method for its synthesis, offering high yields and operational simplicity. While tacrine's clinical use has been superseded due to safety concerns, its journey from a potential antiseptic to a pioneering Alzheimer's therapeutic provides invaluable lessons. The tacrine structure continues to serve as a foundational template for the design of new, safer, and more effective cholinesterase inhibitors and other multi-target ligands for treating complex neurodegenerative disorders.
References
- 1. Tacrine - Wikipedia [en.wikipedia.org]
- 2. Adrien Albert - Wikipedia [en.wikipedia.org]
- 3. Tacrine: In vivo veritas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]
- 5. Tacrine, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 14. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 15. google.com [google.com]
- 16. caymanchem.com [caymanchem.com]
- 17. go.drugbank.com [go.drugbank.com]
Neuroprotective Effects of Tacrine Hydrochloride Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrine (B349632) hydrochloride hydrate (B1144303), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, has demonstrated a complex and multifaceted neuroprotective profile beyond its primary mechanism of enhancing cholinergic transmission. This technical guide provides a comprehensive overview of the neuroprotective effects of tacrine, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers. The document elucidates tacrine's role in mitigating glutamate (B1630785) excitotoxicity, reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways, including the JAK2/STAT3 and ERK1/2-Akt/PKB pathways. Through a synthesis of current research, this guide aims to serve as a valuable resource for professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological feature of AD is the decline in acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory. Tacrine hydrochloride hydrate (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), was the first drug approved to address this cholinergic deficit by inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[1] While its clinical use has been limited due to hepatotoxicity, tacrine remains a valuable research tool for understanding neuroprotective mechanisms.[2] Beyond its role as a cholinesterase inhibitor, tacrine exhibits a range of non-cholinergic neuroprotective effects that are of significant interest to the scientific community.[3] This guide will delve into these multifaceted neuroprotective properties.
Mechanisms of Neuroprotection
Tacrine's neuroprotective actions are not limited to its inhibition of cholinesterases. It engages with multiple cellular pathways to protect neurons from various insults.
Cholinesterase Inhibition
The primary mechanism of tacrine is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[4] This action is believed to be the basis for its cognitive-enhancing effects in Alzheimer's disease.[1]
Modulation of Glutamatergic Neurotransmission
Excessive stimulation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal death in neurodegenerative diseases. Tacrine and its derivatives have been shown to act as non-competitive antagonists of NMDA receptors, thereby protecting neurons from glutamate-induced damage.[5] This action is independent of its cholinesterase inhibitory activity.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key factor in neuronal damage. Tacrine has been shown to mitigate oxidative stress-induced cell death. It can reduce the formation of free radicals and protect neurons from damage induced by agents like hydrogen peroxide (H₂O₂).[6]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Tacrine has been demonstrated to protect neurons by inhibiting apoptotic pathways. This includes the downregulation of pro-apoptotic genes like p53 and Bax and the prevention of cytochrome c release from mitochondria.[6][7]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory cytokines, contributes to neuronal damage. Tacrine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is partly mediated through the modulation of the JAK2/STAT3 signaling pathway.[3]
Modulation of Signaling Pathways
Tacrine and its derivatives have been found to modulate several intracellular signaling pathways crucial for neuronal survival and function. Notably, some tacrine derivatives have been shown to exert their neuroprotective effects by activating the ERK1/2 (extracellular signal-regulated kinase 1/2) and Akt/PKB (protein kinase B) pathways, which are key regulators of cell survival and proliferation.[3]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies on the neuroprotective effects of tacrine and its derivatives.
Table 1: Cholinesterase and NMDA Receptor Inhibition by Tacrine and its Derivatives
| Compound | Target | IC₅₀ Value | Reference |
| Tacrine | Acetylcholinesterase (AChE) | 0.12 - 0.2 µM | [1] |
| Tacrine | Butyrylcholinesterase (BChE) | 5.2 µM | [3] |
| Bis(7)-tacrine | Acetylcholinesterase (AChE) | 1.5 nM | [3] |
| Bis(7)-tacrine | BACE-1 | 7.5 µM | [3] |
| Tacrine Derivative (Compound 11) | Acetylcholinesterase (AChE) | 14 nM | [3] |
| Tacrine Derivative (Compound 20) | Acetylcholinesterase (AChE) | 3.4 nM | [3] |
Table 2: Neuroprotective Efficacy of Tacrine and its Derivatives
| Compound | Neurotoxic Insult | Cell Line/Model | Neuroprotective Effect | Concentration | Reference |
| Tacrine | Hydrogen Peroxide (H₂O₂) | PC12 cells | Attenuated apoptosis and overexpression of Bax and p53 | Pre-incubation | [6] |
| Tacrine Derivative (X3) | Aβ₂₅₋₃₅ | Neuroblastoma cells | 16.2% neuroprotection | 1 µM | [3] |
| Tacrine Derivative (X3) | Rotenone | Neuroblastoma cells | 30% reduction in oxidative damage | 3 µM | [3] |
| Bis(7)-tacrine | Glutamate | Retinal Ganglion Cells | IC₅₀ of 0.028 µM for preventing cell death | 1 µM | [6] |
| Tacrine | Sciatic nerve injury | Rats | Decreased IL-1, IL-6, and TNF-α levels | In vivo | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of tacrine hydrochloride hydrate.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of tacrine against neurotoxin-induced cell death in neuronal cell lines like SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tacrine hydrochloride hydrate
-
Neurotoxin (e.g., H₂O₂, Aβ peptide)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of tacrine hydrochloride hydrate for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Glutamate-Induced Excitotoxicity Assay in Primary Neurons
This protocol assesses the ability of tacrine to protect primary cortical neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27
-
Glutamate
-
Tacrine hydrochloride hydrate
-
Poly-D-lysine coated plates
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates.
-
After 7-9 days in vitro, pre-treat the neurons with different concentrations of tacrine hydrochloride hydrate for 1 hour.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in a buffer solution.
-
Remove the glutamate-containing buffer and replace it with the original culture medium containing tacrine.
-
Incubate the neurons for 24 hours.
-
Assess cell death by measuring the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Neuroprotection is calculated as the percentage reduction in LDH release compared to glutamate-treated cells without tacrine.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay measures the ability of tacrine to reduce intracellular ROS levels in response to an oxidative insult.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Tacrine hydrochloride hydrate
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed neuronal cells in a black 96-well plate and allow them to adhere.
-
Pre-treat the cells with tacrine hydrochloride hydrate for 1 hour.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
The reduction in fluorescence intensity in tacrine-treated cells compared to H₂O₂-treated cells indicates a decrease in ROS levels.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells to quantify the anti-apoptotic effect of tacrine.
Materials:
-
Neuronal cells
-
Apoptosis inducer (e.g., staurosporine (B1682477) or a specific neurotoxin)
-
Tacrine hydrochloride hydrate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed neuronal cells and treat them with tacrine hydrochloride hydrate followed by an apoptosis inducer.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Signaling Pathways and Visualizations
Tacrine's neuroprotective effects are mediated through the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
JAK2/STAT3 Signaling Pathway in Neuroinflammation
Tacrine can suppress neuroinflammation by inhibiting the JAK2/STAT3 pathway, which reduces the production of pro-inflammatory cytokines.
Caption: Tacrine inhibits the JAK2/STAT3 pathway, reducing neuroinflammation.
ERK1/2 and Akt/PKB Survival Pathways
Certain tacrine derivatives promote neuronal survival by activating the ERK1/2 and Akt/PKB signaling cascades.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrine: first drug approved for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
An In-depth Technical Guide to Tacrine Hydrochloride (Hydrate) for Studying Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tacrine (B349632) hydrochloride (hydrate), a pivotal compound in cholinergic research. Historically significant as the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease, its potent and multifaceted mechanism of action makes it an invaluable tool for investigating the intricacies of cholinergic neurotransmission.[1][2][3] This document details its biochemical properties, presents quantitative data, and provides established experimental protocols for its use in a research setting.
Physicochemical and Pharmacokinetic Properties
Tacrine hydrochloride is the hydrate (B1144303) salt form of tacrine (1,2,3,4-tetrahydro-9-aminoacridine).[4][5] It is a white to light yellow crystalline solid.[5][6] Understanding its physical and pharmacokinetic properties is essential for designing robust experimental paradigms.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂・HCl・H₂O | [4][7] |
| Formula Weight | 234.7 g/mol | [8] |
| Solubility | Freely soluble in water, DMSO, and ethanol. Approx. 16 mg/mL in PBS (pH 7.2). | [5][7][8] |
| Storage | Store as a solid at -20°C for up to one year. Aqueous solutions should be prepared fresh. | [7][8] |
| Bioavailability (Oral) | ~17% | [1] |
| Protein Binding | ~55% | [1][3] |
| Metabolism | Primarily hepatic, via Cytochrome P450 1A2 (CYP1A2). | [1][2][3] |
| Elimination Half-life | 2-4 hours | [3] |
Mechanism of Action in Cholinergic Systems
Tacrine's primary mechanism is the potent, reversible, and non-competitive inhibition of cholinesterase enzymes.[1][9] By blocking these enzymes, tacrine increases the concentration and prolongs the action of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing cholinergic function.[1][2][9]
Primary Targets:
-
Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolysis of ACh at cholinergic synapses.[9][10]
-
Butyrylcholinesterase (BChE): A secondary enzyme capable of hydrolyzing ACh, which may play a compensatory role in neurodegenerative diseases.
Beyond its primary action, tacrine exhibits a more complex pharmacological profile, which includes:
-
Modulation of Cholinergic Receptors: It can interact with and modulate both muscarinic and nicotinic cholinergic receptors, further influencing cholinergic neurotransmission.[9][10]
-
Monoamine System Interaction: Tacrine can inhibit the reuptake of serotonin (B10506) and noradrenaline.[8]
-
Glutamatergic System Interaction: It acts as a low-affinity, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[10][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
- 3. Tacrine - Wikipedia [en.wikipedia.org]
- 4. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1684-40-8 CAS MSDS (TACRINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Tacrine hydrochloride (hydrate) | AChR | AChE | TargetMol [targetmol.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Tacrine Hydrochloride (Hydrate) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of tacrine (B349632) hydrochloride (hydrate) stock solutions for use in a research and drug development setting. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
Tacrine hydrochloride is a reversible cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease. Accurate preparation of stock solutions is the first critical step in in vitro and in vivo studies. This note provides solubility data, a detailed preparation protocol, and storage recommendations.
Solubility Data
Tacrine hydrochloride (hydrate) exhibits varying solubility in common laboratory solvents. The choice of solvent will depend on the specific experimental requirements, including the desired stock concentration and compatibility with the biological system under investigation. All quantitative data is summarized in the table below for easy comparison.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~32 - 50 mg/mL[1][2][3] | ~136 - 213 mM | May require sonication and warming to fully dissolve.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Ethanol | ~20 - 46 mg/mL[1][2] | ~85 - 196 mM | |
| Water | ~33 - 100 mg/mL[2][3][4] | ~141 - 426 mM | Requires sonication to dissolve.[3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~16 mg/mL[1][5] | ~68 mM | |
| Dimethylformamide (DMF) | ~33 mg/mL[1] | ~141 mM |
Molecular Weight of Tacrine Hydrochloride: 234.72 g/mol
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of tacrine hydrochloride (hydrate) in DMSO. This is a common starting concentration for subsequent dilutions for in vitro assays.
Materials
-
Tacrine hydrochloride (hydrate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure
-
Pre-weighing Preparation : Before opening, allow the vial of tacrine hydrochloride (hydrate) powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing : Carefully weigh out the desired amount of tacrine hydrochloride (hydrate) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.35 mg of the compound.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial containing the weighed powder. For the 2.35 mg of powder, add 1 mL of DMSO.
-
Dissolution : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator water bath to aid dissolution.[3][6]
-
Aliquotting : To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[2][4]
-
Storage : Store the aliquots at -20°C or -80°C for long-term storage.
Storage and Stability
Proper storage is critical to maintaining the integrity of the tacrine hydrochloride stock solution.
-
Solid Form : The solid, crystalline form of tacrine hydrochloride is stable for at least one to four years when stored at -20°C.[1][2][5]
-
Stock Solutions in Organic Solvents (e.g., DMSO) :
-
Aqueous Solutions : It is not recommended to store aqueous solutions of tacrine hydrochloride for more than one day.[1][5] These should be prepared fresh before each experiment.
Safety Precautions
Tacrine hydrochloride should be handled as a hazardous substance.[1][5][7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.
Visualized Workflow
The following diagram illustrates the key steps in the preparation of a tacrine hydrochloride stock solution.
Caption: Workflow for Tacrine Hydrochloride Stock Solution Preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Tacrine hydrochloride | TargetMol [targetmol.com]
- 7. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tacrine Hydrochloride (Hydrate) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tacrine (B349632) hydrochloride (hydrate) in in vivo mouse studies, with a focus on dosage, administration, and experimental protocols. Tacrine, a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a cornerstone in the research of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3][4][5] It also exhibits activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][6]
Data Presentation: Quantitative Summary of In Vivo Mouse Studies
The following tables summarize the dosages and administration routes of tacrine hydrochloride (hydrate) used in various mouse models.
Table 1: Tacrine Hydrochloride Dosage and Administration in Mouse Models of Cognitive Impairment
| Dosage | Administration Route | Mouse Model | Key Findings | Reference |
| 1.27 mg/100 g | Intragastric (4 weeks) | APP/PS1 transgenic mice | Improved cognitive function and synaptic plasticity; reduced Aβ plaques. | [7] |
| 10 mg/kg | Intraperitoneal (i.p.) | 12-week and 14-month old mice | Increased norepinephrine (B1679862) turnover and age-specific responses in neurotransmitter systems.[8] | [8] |
| 15 mmol/kg | Not specified | Aluminum trichloride (B1173362) (AlCl3)-induced AD model | A tacrine-H2S donor hybrid improved cognitive and locomotor activity and showed strong AChE inhibitory activity.[9] | [9] |
| Not specified | Oral (4-6 months) | C57BL mice | Memory-enhancing doses showed a lack of significant toxicity.[10] | [10] |
Table 2: Solubility and Preparation of Tacrine Hydrochloride for In Vivo Studies
| Solvent | Solubility | Preparation Notes | Reference |
| Saline | Soluble | Tacrine was dissolved in saline for intraperitoneal administration.[8] | [8] |
| Water | Soluble | For stock solutions in water, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1] | [1] |
| PBS (pH 7.2) | Approx. 16 mg/ml | Aqueous solutions in PBS are not recommended for storage for more than one day.[11][12] | [11][12] |
| DMSO, Ethanol, Dimethyl formamide | Approx. 50 mg/ml, 20 mg/ml, 33 mg/ml respectively | Stock solutions can be made in these organic solvents, followed by further dilution into aqueous buffers or isotonic saline for biological experiments.[12] | [12] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
This protocol is based on studies evaluating the effects of tacrine on learning and memory in mice with scopolamine-induced amnesia.[13]
1. Animals:
-
Male ICR mice (or other suitable strain), 8-10 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
Tacrine hydrochloride (hydrate)
-
Scopolamine (B1681570) hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Passive avoidance apparatus
3. Drug Preparation and Administration:
-
Dissolve tacrine hydrochloride in sterile saline to the desired concentration (e.g., starting with a dose range identified from literature).
-
Dissolve scopolamine hydrobromide in sterile saline.
-
Administer tacrine (or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the training trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the training trial to induce amnesia.
4. Passive Avoidance Test:
-
Training Trial:
-
Place a mouse in the illuminated compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the mouse from the apparatus.
-
-
Test Trial (24 hours later):
-
Place the mouse back into the illuminated compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.
-
Protocol 2: Evaluation of Neuroprotective Effects in APP/PS1 Transgenic Mice
This protocol is designed to assess the long-term effects of tacrine on Alzheimer's disease pathology.[2][7]
1. Animals:
-
6-month-old APP/PS1 double transgenic mice and wild-type littermates.
-
House animals as described in Protocol 1.
2. Drug Administration:
-
Administer tacrine hydrochloride (e.g., 1.27 mg/100 g) or vehicle daily via oral gavage for a period of 4 weeks.[7]
3. Behavioral Testing (Morris Water Maze):
-
Perform the Morris water maze test during the last week of treatment to assess spatial learning and memory.
-
Acquisition Phase (e.g., 5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.
-
Probe Trial (e.g., day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
4. Neurochemical and Histological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Analyze brain sections for Aβ plaque deposition and markers of synaptic plasticity (e.g., synaptophysin).[2]
-
Western Blot: Quantify the expression levels of proteins involved in neuronal signaling and neurogenesis (e.g., NR2B, GAD65/67).[2]
Visualizations
Caption: Tacrine's primary mechanism of action.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tacrine accelerates spatial long-term memory via improving impaired neural oscillations and modulating GAD isomers including neuro-receptors in the hippocampus of APP/PS1 AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tacrine hydrochloride | TargetMol [targetmol.com]
- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrine-Hydrogen Sulfide Donor Hybrid Ameliorates Cognitive Impairment in the Aluminum Chloride Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term oral administration of memory-enhancing doses of tacrine in mice: a study of potential toxicity and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. [Experimental study of the effects of amiridin and tacrine on learning and memory] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tacrine Hydrochloride in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tacrine (B349632) hydrochloride was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] It functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in acetylcholine (B1216132) levels in the brain.[3][4] Beyond its primary mechanism, tacrine has been shown to interact with muscarinic and nicotinic cholinergic receptors and act as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4] In cell culture-based assays, tacrine hydrochloride is a valuable tool for studying neurodegenerative disease mechanisms, evaluating potential neuroprotective compounds, and assessing drug-induced hepatotoxicity. Its use in vitro has been hampered by concerns over hepatotoxicity, a factor that also limited its clinical use.[4][5] This document provides detailed protocols for the use of tacrine hydrochloride in common cell culture assays.
Data Presentation
The following tables summarize key quantitative data for tacrine hydrochloride in various in vitro assays.
Table 1: Cytotoxicity of Tacrine Hydrochloride
| Cell Line | Assay | IC50 | Exposure Time | Reference |
| HepG2 (Human Hepatoma) | MTT Assay | 114.9 µM | 24 hours | [6] |
| HepG2 (Human Hepatoma) | Neutral Red Uptake | 54 µg/mL | 24 hours | [5] |
| H4 (Rat Hepatoma) | Neutral Red Uptake | More sensitive than HepG2 | 24 hours | [5] |
| Primary Rat Hepatocytes | Neutral Red Uptake | Comparable to HepG2 | 24 hours | [5] |
| Primary Dog Hepatocytes | Neutral Red Uptake | Less sensitive than HepG2 | 24 hours | [5] |
Table 2: Cholinesterase Inhibition by Tacrine Hydrochloride
| Enzyme | IC50 | Reference |
| Acetylcholinesterase (AChE) | 31 nM | [7] |
| Butyrylcholinesterase (BChE) | 25.6 nM | [7] |
| Acetylcholinesterase (AChE) | 109 nM | [6] |
Experimental Protocols
Preparation of Tacrine Hydrochloride Stock Solution
Proper preparation and storage of tacrine hydrochloride stock solutions are crucial for reproducible results.
Materials:
-
Tacrine hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
High-Concentration Stock in DMSO (e.g., 10 mM):
-
Accurately weigh the desired amount of tacrine hydrochloride powder. The molecular weight of tacrine hydrochloride is 234.7 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to one year.[8]
-
-
Working Solutions:
-
For cell culture experiments, it is recommended to prepare intermediate dilutions of the DMSO stock in sterile PBS or cell culture medium.[2]
-
To minimize DMSO concentration in the final culture, a serial dilution approach is advised. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Aqueous solutions of tacrine hydrochloride in PBS are reported to have a solubility of approximately 16 mg/mL, but it is not recommended to store aqueous solutions for more than one day.[8]
-
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
HepG2 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Tacrine hydrochloride working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.[9]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Treatment with Tacrine Hydrochloride:
-
Prepare serial dilutions of tacrine hydrochloride in complete culture medium. A typical concentration range for cytotoxicity studies is 0-380 µg/mL.[9]
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of tacrine hydrochloride. Include a vehicle control (medium with the same concentration of DMSO as the highest tacrine concentration).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the tacrine hydrochloride concentration to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[10]
Materials:
-
Acetylcholinesterase (from electric eel or other source)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Tacrine hydrochloride working solutions
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL). Keep on ice.
-
Prepare serial dilutions of tacrine hydrochloride in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of AChE solution
-
10 µL of DTNB solution
-
10 µL of tacrine hydrochloride solution at various concentrations (or buffer for the control).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of tacrine.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percentage of inhibition against the logarithm of the tacrine hydrochloride concentration to determine the IC50 value.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
SH-SY5Y cells (or other neuronal cell line)
-
Complete culture medium
-
6-well plates
-
Tacrine hydrochloride working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and allow them to attach and grow to the desired confluency.
-
Treat the cells with various concentrations of tacrine hydrochloride for the desired time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Mandatory Visualizations
Caption: Workflow for a typical cytotoxicity assay using tacrine hydrochloride.
Caption: Simplified signaling pathways affected by tacrine hydrochloride.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Tacrine hydrochloride | TargetMol [targetmol.com]
- 3. ijrr.com [ijrr.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tacrine hydrochloride | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
Administration of Tacrine Hydrochloride (Hydrate) in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the administration of tacrine (B349632) hydrochloride (hydrate) to rat models. Tacrine, a centrally acting acetylcholinesterase inhibitor, is frequently used in preclinical research to model cognitive enhancement and to study the cholinergic mechanisms underlying memory and learning.[1][2] The information presented here is intended to ensure procedural consistency, enhance data reproducibility, and promote the humane use of animals in research.
Overview of Administration Routes
The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in preclinical studies. The most common routes for tacrine administration in rat models are oral gavage (p.o.), intraperitoneal (i.p.) injection, and intravenous (i.v.) injection. Each route offers distinct advantages and disadvantages in terms of bioavailability, onset of action, and potential for stress induction in the animals.
Quantitative Data Summary
The following tables summarize key quantitative data for the different administration routes of tacrine hydrochloride in rats.
Table 1: Pharmacokinetic Parameters of Tacrine in Rats
| Parameter | Oral (p.o.) | Intramuscular (i.m.) | Intravenous (i.v.) |
| Bioavailability | ~17%[1] | - | - |
| Time to Maximum Plasma Concentration (Tmax) | 60-80 minutes[3] | 18 minutes[4] | Immediate |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | 38.20 ± 3.91 ng/mL[4] | - |
| Elimination Half-life (t1/2) | 1.5 - 2.5 hours (single dose)[5] | - | - |
| Brain-to-Plasma Ratio | ~5-fold higher in brain[6] | - | - |
Table 2: Recommended Dosages and Vehicle
| Route | Dosage Range | Common Vehicle | Reference |
| Oral (p.o.) | 0.3 - 3 mg/kg | Saline or Water | [2][3] |
| Intraperitoneal (i.p.) | 0.75 - 1.5 mg/kg | Saline | [7] |
| Intravenous (i.v.) | < 5 mg/kg (bolus) | Saline | [8] |
Experimental Protocols
The following are detailed protocols for the administration of tacrine hydrochloride via oral gavage, intraperitoneal injection, and intravenous injection in rats.
Oral Gavage (p.o.)
Oral gavage is a common method for precise oral dosing.
Materials:
-
Tacrine hydrochloride (hydrate)
-
Vehicle (e.g., sterile saline or distilled water)
-
Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[9]
-
Syringes
-
Animal scale
Protocol:
-
Preparation:
-
Weigh the rat to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred.[9]
-
Prepare the tacrine solution in the chosen vehicle to the desired concentration.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
-
Restraint:
-
Gavage:
-
Introduce the gavage needle into the mouth, advancing it gently along the upper palate towards the esophagus. The animal may swallow as the tube passes.[9]
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.[9]
-
Once the needle is properly positioned in the esophagus (and not the trachea), slowly administer the solution.[9]
-
-
Post-Procedure:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Intraperitoneal (i.p.) Injection
IP injection is a common parenteral route for systemic drug delivery.
Materials:
-
Tacrine hydrochloride (hydrate)
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (23-25 gauge)[10]
-
70% alcohol swabs
-
Animal scale
Protocol:
-
Preparation:
-
Weigh the rat and calculate the required volume of the tacrine solution. The maximum recommended injection volume is 10 mL/kg.[10]
-
Prepare the tacrine solution under sterile conditions.
-
Draw the solution into a sterile syringe.
-
-
Restraint:
-
A two-person technique is often preferred for rat i.p. injections.[10] One person restrains the rat, while the other performs the injection.
-
The rat should be held securely with its head tilted slightly downward.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[11][12]
-
Clean the injection site with a 70% alcohol swab.[13]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[10]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw and re-insert at a new site with a fresh needle.[13]
-
Inject the solution slowly.
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort or adverse reaction.
-
Intravenous (i.v.) Injection
IV injection provides the most rapid and complete drug delivery into the systemic circulation. The lateral tail vein is the most common site in rats.
Materials:
-
Tacrine hydrochloride (hydrate)
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (27-30 gauge)
-
Restraint device for rats
-
Heat lamp or warm water to dilate the tail veins
-
70% alcohol swabs
-
Animal scale
Protocol:
-
Preparation:
-
Weigh the rat and calculate the injection volume. The maximum bolus injection volume is 5 ml/kg.[8]
-
Prepare a sterile solution of tacrine.
-
Draw the solution into a sterile syringe.
-
-
Restraint and Vein Dilation:
-
Place the rat in a suitable restraint device.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.[12]
-
-
Injection:
-
Clean the tail with a 70% alcohol swab.
-
Position the needle parallel to the vein with the bevel facing up.[14]
-
Insert the needle into one of the lateral tail veins. A "flash" of blood in the needle hub may indicate successful entry.[12]
-
Slowly inject the solution. The vein should blanch as the solution is administered. If a bleb forms under the skin, the needle is not in the vein and should be repositioned.[14]
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its recovery.
-
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of action of tacrine.
Caption: Workflow for Oral Gavage Administration.
Caption: Workflow for Intraperitoneal Injection.
Caption: Mechanism of Action of Tacrine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of tacrine and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of tacrine in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of systemic and intraseptal administration of the acetylcholinesterase inhibitor tacrine on the recovery of spatial behavior in an animal model of diencephalic amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. research.uky.edu [research.uky.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Tacrine Hydrochloride Treatment of SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine (B349632) hydrochloride, a reversible acetylcholinesterase (AChE) inhibitor, was one of the first drugs approved for the symptomatic treatment of Alzheimer's disease.[1][2][3] Its primary mechanism of action is to increase the levels of acetylcholine (B1216132) in the synaptic cleft by inhibiting its breakdown, thereby enhancing cholinergic neurotransmission.[2][4] Beyond its role as a cholinesterase inhibitor, tacrine has been shown to interact with muscarinic and nicotinic cholinergic receptors and may also act as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurodegenerative disease research due to its neuronal characteristics. This document provides detailed application notes and protocols for determining the working concentration of tacrine hydrochloride in SH-SY5Y cells for cytotoxicity, apoptosis, and signaling pathway analysis.
Data Presentation
The working concentration of tacrine hydrochloride for SH-SY5Y cells is highly dependent on the experimental endpoint. For neuroprotective or mechanistic studies, lower, non-toxic concentrations are typically employed, while higher concentrations are used to investigate cytotoxicity and apoptosis.
Table 1: Cytotoxicity of Tacrine Hydrochloride on SH-SY5Y Cells
| Concentration (µM) | Incubation Time | Assay | Effect on Cell Viability | Reference |
| 10 µM | 24 hours | MTT/SRB | Small decrease in cell viability observed.[6] | [6] |
| 1 - 25 µM | 24 hours | MTT | Dose-dependent decrease in cell viability.[6] | [6] |
| 50 - 100 µM | 24 hours | CCK-8 | Cytotoxic effects observed.[7] | [7] |
| 120 µM | 48 hours | MTT | IC50 value (50% inhibition of cell viability). | MedChemExpress |
| 165 µM | 48 hours | MTT | IC50 value. | MedChemExpress |
Table 2: Effects of Tacrine Hydrochloride on Apoptosis and Signaling Pathways in Neuronal Cells
| Cell Line | Concentration | Effect | Signaling Pathway | Reference |
| SH-SY5Y | Not Specified | A cystamine-tacrine dimer showed neuroprotective effects. | Activation of ERK1/2 and Akt/PKB pathways.[8] | [8] |
| HepG2 | Dose-dependent | Induces apoptosis. | Release of cytochrome c and activation of caspase-3.[9] | [9] |
| Cultured Neuronal Cells | Not Specified | Induces ER stress and apoptosis. | Accumulation of misfolded AChE in the ER, leading to mitochondrial membrane potential loss.[10] | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways affected by tacrine hydrochloride and its analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
- 3. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine Induces Endoplasmic Reticulum-Stressed Apoptosis via Disrupting the Proper Assembly of Oligomeric Acetylcholinesterase in Cultured Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Activity Assay Using Tacrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[3][4] Tacrine (B349632) hydrochloride was the first centrally acting AChE inhibitor approved for the treatment of mild to moderate Alzheimer's disease.[4][5] Although its clinical use is limited due to hepatotoxicity, tacrine remains a valuable research tool for studying cholinergic transmission and for the development of new AChE inhibitors.[3][5]
These application notes provide a detailed protocol for determining acetylcholinesterase activity and its inhibition by tacrine hydrochloride using the widely accepted Ellman's method.[2][6][7] This spectrophotometric assay is simple, reliable, and suitable for high-throughput screening of potential AChE inhibitors.[6][8]
Principle of the Assay
The acetylcholinesterase activity assay is based on the Ellman's method, a colorimetric assay that measures the rate of acetylthiocholine (B1193921) (ATC) hydrolysis by AChE.[7][8] The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[1][2][8]
Mechanism of Action of Tacrine Hydrochloride
Tacrine hydrochloride is a reversible cholinesterase inhibitor.[9] It functions by binding to and inactivating acetylcholinesterase, thus preventing the breakdown of acetylcholine.[9][10] This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission.[9][10] Kinetic studies have shown that tacrine acts as a mixed or non-competitive inhibitor of AChE, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[11][12][13] It interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.[13]
Quantitative Data: Inhibitory Potency of Tacrine
The inhibitory potency of tacrine against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the enzyme and the experimental conditions.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Snake Venom AChE | 31 nM | [11] |
| IC50 | Human Serum BChE | 25.6 nM | [11] |
| IC50 | Not Specified | 109 nM | [14] |
| IC50 | Bovine Caudate AChE | 160 ± 10 nM | [12] |
| IC50 | Electric Eel AChE | 31 nM | [15][16] |
| Ki | Snake Venom AChE | 13 nM | [11] |
| Ki | Human Serum BChE | 12 nM | [11] |
| Ki | Not Specified | 7 nM | [9] |
Experimental Protocols
This protocol is adapted from the widely used Ellman's method for a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Tacrine hydrochloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0).
-
ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Stock Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well will need to be optimized based on the enzyme's specific activity.
-
Tacrine Hydrochloride Stock Solution: Prepare a stock solution of tacrine hydrochloride in a suitable solvent (e.g., deionized water or DMSO). Prepare serial dilutions to determine the IC50 value.
Assay Procedure
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of Tacrine hydrochloride solution at various concentrations (or buffer for control).
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each tacrine concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the tacrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 11. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel tacrine-based acetylcholinesterase inhibitors as potential agents for the treatment of Alzheimer's disease: Quinolotacrine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tacrine hydrochloride | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Storage and Stability of Tacrine Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine (B349632) hydrochloride, a reversible cholinesterase inhibitor, was the first drug approved for the treatment of Alzheimer's disease. Understanding its stability profile under various storage conditions is crucial for researchers and pharmaceutical scientists to ensure the integrity and reliability of experimental results and to develop stable pharmaceutical formulations. These application notes provide a comprehensive overview of the long-term storage recommendations and stability characteristics of tacrine hydrochloride solutions. Detailed protocols for assessing stability are also provided.
Stability Summary
Tacrine hydrochloride exhibits different stability profiles in its solid form versus in solution. As a solid, it is relatively stable, while its aqueous solutions are susceptible to degradation.
Solid State Stability
Crystalline tacrine hydrochloride is stable for extended periods when stored under appropriate conditions.
-
Recommended Storage: Store at -20°C.
-
Expected Stability: At least one to four years when stored at -20°C.
Solution Stability
Aqueous solutions of tacrine hydrochloride are not recommended for long-term storage. For experimental use, it is advised to prepare fresh solutions. Stock solutions in organic solvents may offer better stability if stored at low temperatures.
-
Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day.
-
Organic Stock Solutions: Stock solutions prepared in organic solvents such as DMSO may be stored at -20°C for several months.
Quantitative Stability Data (Illustrative)
While specific quantitative time-course data from published literature is limited, the following tables illustrate how to present stability data for tacrine hydrochloride solutions. This data is representative and should be confirmed by experimental studies.
Table 1: Illustrative Stability of Tacrine Hydrochloride (1 mg/mL) in Aqueous Solution at Different Temperatures
| Storage Time (Days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 | 95.1 |
| 3 | 98.1 | 94.5 | 88.3 |
| 7 | 95.8 | 89.1 | 79.5 |
| 14 | 91.2 | 80.3 | 65.2 |
| 30 | 82.5 | 65.1 | 45.8 |
Table 2: Illustrative pH Stability of Tacrine Hydrochloride (1 mg/mL) in Aqueous Solution at 25°C
| Storage Time (Days) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.2 | 96.5 |
| 3 | 99.2 | 94.5 | 90.1 |
| 7 | 98.0 | 89.1 | 82.3 |
| 14 | 96.1 | 80.3 | 70.6 |
| 30 | 92.5 | 65.1 | 55.4 |
Table 3: Illustrative Photostability of Tacrine Hydrochloride (1 mg/mL) in Aqueous Solution (pH 7.0) at 25°C
| Exposure Time (Hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 6 | 99.9 | 97.5 |
| 12 | 99.8 | 95.2 |
| 24 | 99.5 | 90.8 |
| 48 | 99.1 | 82.1 |
| 72 | 98.7 | 75.3 |
Degradation Pathway
The primary metabolic and degradation pathway for tacrine involves oxidation, primarily through the cytochrome P450 enzyme system (specifically CYP1A2). The major degradation products are hydroxylated derivatives.
The main metabolite is 1-hydroxy-tacrine, which is also pharmacologically active. Other potential degradation products include di- and tri-oxygenated compounds, especially under oxidative stress.
Caption: Tacrine Hydrochloride Degradation Pathway.
Experimental Protocols
Protocol for Long-Term Stability Study of Tacrine Hydrochloride Solutions
This protocol outlines a typical long-term stability study to quantify the degradation of tacrine hydrochloride solutions under various storage conditions.
Caption: Experimental Workflow for Stability Study.
Materials:
-
Tacrine Hydrochloride powder
-
HPLC grade solvents (Methanol, Acetonitrile, Water)
-
Buffers of various pH
-
Volumetric flasks and pipettes
-
HPLC vials
-
Environmental chambers or incubators
-
Calibrated light source for photostability studies
Procedure:
-
Solution Preparation: Prepare a stock solution of tacrine hydrochloride in the desired solvent (e.g., water, buffer of specific pH, or organic solvent). Prepare different sets of solutions to be tested under various conditions.
-
Storage Conditions: Aliquot the solutions into amber and clear vials (for photostability testing). Store the vials under the planned conditions (e.g., 4°C, 25°C, 40°C, and under controlled light exposure).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a vial from each storage condition for analysis.
-
Sample Analysis:
-
Equilibrate the sample to room temperature.
-
Dilute an aliquot of the sample to a suitable concentration with the HPLC mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 5.2).
-
-
Data Analysis:
-
Determine the peak area of tacrine hydrochloride in the chromatogram.
-
Calculate the percentage of tacrine hydrochloride remaining compared to the initial (time zero) concentration.
-
Identify and quantify any degradation products that appear as new peaks in the chromatogram.
-
Protocol for Stability-Indicating HPLC Method
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantitative determination of tacrine hydrochloride and the separation of its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 0.05M Triethylamine (B128534) : Acetonitrile (80:20, v/v), pH adjusted to 3.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 243 nm |
| Column Temperature | 25°C |
| Run Time | Approximately 10 minutes |
Reagent Preparation:
-
Mobile Phase: Prepare a 0.05M solution of triethylamine in HPLC grade water. Mix 800 mL of this solution with 200 mL of HPLC grade acetonitrile. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution: Accurately weigh and dissolve tacrine hydrochloride in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the samples from the stability study with the mobile phase to fall within the linear range of the method.
Method Validation:
The stability-indicating method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol for Forced Degradation Study
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method and to provide insight into potential degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
Analyze the stressed samples using the stability-indicating HPLC method to identify and separate the degradation products from the parent drug.
Conclusion
The long-term stability of tacrine hydrochloride is highly dependent on its physical state and storage conditions. The solid form is stable for years when stored at -20°C, whereas aqueous solutions are prone to degradation and should be prepared fresh. For research and development purposes, it is imperative to use validated stability-indicating methods to ensure the accuracy of concentration measurements and to monitor the formation of any degradation products. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for handling and assessing the stability of tacrine hydrochloride solutions.
Application Notes and Protocols for In Vivo Formulation of Tacrine Hydrochloride Using PEG 300 and Tween 80
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tacrine (B349632) hydrochloride was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3][4] By inhibiting AChE, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[3][4] Despite its efficacy, the clinical use of tacrine has been limited due to its low oral bioavailability and potential for hepatotoxicity.[2][5][6][7][8]
This document provides detailed application notes and protocols for the preparation and in vivo administration of a tacrine hydrochloride formulation using Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween 80). This vehicle system is commonly employed for poorly water-soluble compounds in preclinical research to enhance solubility and facilitate administration.[9][10][11]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Tacrine Hydrochloride
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂·HCl | N/A |
| Molecular Weight | 234.73 g/mol | N/A |
| Mechanism of Action | Reversible cholinesterase inhibitor | [3] |
| Primary Metabolic Enzyme | Cytochrome P450 1A2 (CYP1A2) | [3] |
| Oral Bioavailability | ~17% (Absolute) | [3] |
| 9.9% to 36.4% (in elderly patients) | [6] | |
| <5% (in some studies) | [7][8] | |
| Elimination Half-life | 1.5 - 2.5 hours (single oral/IV dose) | [5] |
| 2.9 - 3.6 hours (multiple oral doses) | [5] | |
| ~3.4 hours (steady-state) | [12] | |
| Peak Plasma Concentration (Cmax) | Achieved within 0.5 to 3 hours (oral) | [5] |
| Protein Binding | 55% | [3] |
Table 2: Example Formulation Composition for In Vivo Administration
This is a general starting formulation that can be optimized based on the required dose and stability.
| Component | Role | Example Ratio (v/v) |
| Dimethyl sulfoxide (B87167) (DMSO) | Primary solvent | 10% |
| PEG 300 | Co-solvent | 40% |
| Tween 80 | Surfactant/Emulsifier | 5% |
| Saline (0.9% NaCl) | Diluent | 45% |
Experimental Protocols
Protocol 1: Preparation of Tacrine Hydrochloride Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL solution of tacrine hydrochloride in a DMSO/PEG 300/Tween 80/Saline vehicle.
Materials:
-
Tacrine hydrochloride powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG 300), low aldehyde
-
Tween 80 (Polysorbate 80), low aldehyde
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Prepare a Stock Solution of Tacrine Hydrochloride in DMSO:
-
Weigh the required amount of tacrine hydrochloride powder.
-
Prepare a 10 mg/mL stock solution by dissolving the powder in DMSO. For example, dissolve 10 mg of tacrine hydrochloride in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution.[10]
-
-
Prepare the Formulation Vehicle:
-
Final Formulation Preparation:
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation of the compound.[10]
-
The final formulation will have a tacrine hydrochloride concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Note: It is highly recommended to prepare the final formulation fresh on the day of use to avoid potential precipitation or degradation.[10] The solubility and stability of tacrine hydrochloride in this specific vehicle should be confirmed independently.
Protocol 2: In Vivo Administration via Oral Gavage in Rodents
This protocol provides a general guideline for the oral administration of the prepared tacrine hydrochloride formulation to rodents. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
Materials:
-
Prepared tacrine hydrochloride formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each animal to determine the correct volume of the formulation to administer.
-
The volume to be administered can be calculated using the following formula: Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Formulation (mg/mL)
-
For example, for a 10 mg/kg dose in a 0.025 kg mouse using a 1 mg/mL formulation: Volume (mL) = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the calculated volume of the formulation.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions following administration.
-
For pharmacokinetic studies, blood samples can be collected at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).[13]
-
For pharmacodynamic studies, behavioral or physiological assessments can be conducted at appropriate times after administration.
-
Visualization
Caption: Cholinergic signaling pathway and the inhibitory action of Tacrine.
Caption: General workflow for an in vivo preclinical study.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 5. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetic disposition of tacrine in elderly patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of tacrine hydrochloride in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Steady-state pharmacokinetics of tacrine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
Troubleshooting & Optimization
Tacrine Hydrochloride (Hydrate) Solubility Issues in PBS: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving Tacrine hydrochloride (hydrate) in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
My Tacrine hydrochloride (hydrate) is not dissolving in PBS. What should I do?
If you are experiencing difficulty dissolving Tacrine hydrochloride in PBS, it may be due to concentration, temperature, or pH. Follow these steps to troubleshoot the issue.
-
Verify Concentration: Tacrine hydrochloride has a reported solubility of approximately 16 mg/mL in PBS at pH 7.2.[1][2] Ensure the concentration you are trying to achieve does not exceed this limit. For higher concentrations, consider using an alternative solvent to create a stock solution first.
-
Employ Physical Dissolution Aids: Gentle warming of the solution to 37°C or using an ultrasonic bath can help facilitate dissolution, especially if precipitation occurs during preparation.[3][4]
-
Check PBS Buffer pH: While Tacrine hydrochloride is generally soluble in aqueous buffers, the pH of your PBS solution can influence solubility. Ensure your PBS is prepared correctly and the final pH is approximately 7.2.
-
Prepare a Concentrated Stock Solution: For concentrations higher than its aqueous solubility limit or for easier handling, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent. Tacrine hydrochloride is highly soluble in Dimethyl sulfoxide (B87167) (DMSO).[2][3] You can then dilute this stock solution into your PBS buffer to the final desired concentration.[2][5] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in your experiment.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Tacrine hydrochloride in various common solvents?
Tacrine hydrochloride's solubility varies significantly across different solvents. It is highly soluble in water and DMSO, with good solubility in ethanol (B145695) as well.[2][3]
Q2: What is the recommended method for preparing a working solution of Tacrine hydrochloride in PBS?
The recommended method involves creating a high-concentration stock solution in DMSO and then performing a serial dilution into PBS to achieve the final experimental concentration. This approach ensures complete dissolution and accurate concentration in your aqueous buffer.[2][5]
Q3: Can I store Tacrine hydrochloride solutions?
It is best to prepare fresh solutions for each experiment. If you must store them, aqueous solutions should not be kept for more than one day.[1][2] For longer-term storage, stock solutions in anhydrous solvents like DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[4] The solid crystalline form is stable for at least one year when stored at -20°C.[1]
Q4: What is the primary mechanism of action for Tacrine?
Tacrine's main function is as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] By inhibiting these enzymes, it increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive functions like memory and learning.[7][8]
Data Summary
Table 1: Solubility of Tacrine Hydrochloride in Common Laboratory Solvents
| Solvent | Reported Solubility | Reference |
| PBS (pH 7.2) | ~16 mg/mL | [1][2] |
| Water | Soluble to 100 mM (~23.5 mg/mL) | [3] |
| DMSO | Soluble to 100 mM (~23.5 mg/mL) | [3] |
| Ethanol | ~20 mg/mL | [2] |
| Dimethyl formamide | ~33 mg/mL | [2] |
Experimental Protocols
Protocol: Preparation of a Tacrine Hydrochloride Working Solution in PBS via a DMSO Stock
This protocol describes the preparation of a final 100 µM Tacrine hydrochloride working solution in PBS.
Materials:
-
Tacrine hydrochloride (hydrate) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of Tacrine hydrochloride powder (Molecular Weight: 234.73 g/mol for the hydrochloride form). For 1 mL of a 10 mM stock, you will need 2.35 mg.
-
Weigh the powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the tube thoroughly until the solid is completely dissolved. This is your 10 mM stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation from adding a highly concentrated organic solution directly into an aqueous buffer, first prepare an intermediate dilution.[5]
-
Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution in PBS:
-
Further dilute the intermediate stock solution into your PBS buffer to reach the final desired concentration.
-
For a 100 µM final solution, perform a 1:10 dilution of the 1 mM intermediate stock into PBS. For example, add 100 µL of the 1 mM stock to 900 µL of PBS.
-
Vortex the final working solution gently. If any cloudiness or precipitation appears, warm the solution to 37°C or briefly sonicate until clear.[3]
-
Visual Guides
Caption: Mechanism of Tacrine as an Acetylcholinesterase Inhibitor.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tacrine hydrochloride | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tacrine hydrochloride | TargetMol [targetmol.com]
- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 8. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
Technical Support Center: Mitigating Tacrine Hydrochloride-Induced Hepatotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating tacrine (B349632) hydrochloride-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tacrine hydrochloride-induced hepatotoxicity observed in animal models?
A1: Tacrine-induced hepatotoxicity is multifactorial. Key mechanisms identified in animal studies include:
-
Metabolic Activation: Tacrine is metabolized by the cytochrome P450 system, which can lead to the formation of toxic reactive intermediates.[1] One proposed culprit is the 7-OH-tacrine metabolite, which may be a precursor to quinone methide that can bind to cellular proteins.[2]
-
Oxidative Stress: Tacrine administration has been shown to increase the production of reactive oxygen species (ROS) and decrease intracellular glutathione (B108866) (GSH), leading to oxidative damage in hepatocytes.[3][4]
-
Mitochondrial Dysfunction: Studies have indicated that tacrine-induced hepatotoxicity is associated with mitochondrial damage.[4]
-
Sympathetic Nervous System and Hypoxia-Reoxygenation: One hypothesis suggests that tacrine increases sympathetic activity in the liver, causing vascular constriction, hypoxia, and subsequent reoxygenation injury.[5]
-
Gut Microbiota Influence: The gut microbiome can play a role in tacrine hepatotoxicity. Impaired glucuronidation due to alterations in gut bacteria can be associated with elevated aminotransferase levels in rodents.[1][6] Variations in gut microbial activities, particularly deglucuronidation capabilities, may influence an individual's susceptibility to tacrine-induced liver injury.[6]
-
Membrane Fluidity Alterations: Tacrine has been observed to cause early alterations in hepatocyte membrane fluidity, which may contribute to its toxicity, independent of lipid peroxidation.[3]
Q2: What are the typical biochemical and histological signs of tacrine-induced hepatotoxicity in rats?
A2: In rat models, intragastric administration of tacrine (e.g., 10-50 mg/kg) typically leads to:
-
Biochemical Changes: Significant elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are markers of liver damage.[4][5][7] These elevations usually appear within 12 to 24 hours post-administration and may return to control levels by 32 hours.[5]
-
Histological Changes: Liver histology often reveals pericentral necrosis, fatty changes, degenerative regions, and infiltration of inflammatory cells.[4][5][7]
Q3: Are there any known compounds that can be co-administered to reduce tacrine's hepatotoxicity?
A3: Yes, several compounds have been investigated for their hepatoprotective effects when co-administered with tacrine in animal models:
-
Antioxidants:
-
Liquiritigenin (B1674857) (LQ): At doses of 10 or 30 mg/kg/day (p.o.) for 3 days, LQ has been shown to inhibit the elevation of ALT and AST and reduce histological changes induced by tacrine in rats.[7]
-
Catechin: A free radical scavenger, when given at 100 mg/kg (i.p.) before tacrine, decreased liver injury by about 45% in rats.[5]
-
Silymarin (B1681676): While one study suggests silymarin does not prevent tacrine-induced ALT elevation, it may reduce gastrointestinal and cholinergic side effects.[8] Another study used it as a reference hepatoprotective agent.[7]
-
-
GM1 Ganglioside: Extracellular application of GM1 ganglioside (60 µM) has been shown to reverse the increase in hepatocyte membrane fluidity caused by tacrine and partially reduce lactate (B86563) dehydrogenase release.[3]
Q4: Can structural modification of tacrine reduce its hepatotoxicity?
A4: Yes, this is a promising strategy. Researchers have designed and synthesized tacrine analogs with the aim of reducing hepatotoxicity while retaining or improving acetylcholinesterase inhibitory activity. Examples include:
-
Tacrine-Propargylamine Derivatives: Certain derivatives have shown superior acetylcholinesterase inhibitory activity with lower hepatotoxicity compared to tacrine.[9]
-
4-Phenyl-Tetrahydroquinoline Derivatives: These tacrine analogs not only lacked hepatotoxicity but also exhibited hepatoprotective effects in a CCl4-induced liver injury model, possibly through antioxidative, anti-inflammatory, and antifibrotic mechanisms.[10][11]
Troubleshooting Guides
Issue 1: High variability in hepatotoxicity markers (ALT/AST) across animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Individual differences in gut microbiota | The composition of the gut microbiome can influence tacrine metabolism and toxicity.[1][6] Consider pre-screening animals for their gut microbiome profiles or using antibiotics like vancomycin (B549263) and imipenem (B608078) to modulate the gut microbiota as part of the experimental design.[6] |
| Genetic variability | Although less documented for tacrine in animal models, genetic differences in drug-metabolizing enzymes can lead to varied responses. Ensure the use of a genetically homogenous animal strain. |
| Inconsistent drug administration | Ensure precise and consistent intragastric or intraperitoneal injection techniques to minimize variability in drug absorption. |
| Underlying health status | Pre-screen animals for any signs of illness or stress, as these can affect liver enzyme levels. |
Issue 2: Failure to observe significant hepatotoxicity after tacrine administration.
| Possible Cause | Troubleshooting Step |
| Insufficient dose | Review the literature for appropriate dose ranges for the specific animal model and strain. For rats, doses between 10-50 mg/kg have been shown to induce hepatotoxicity.[5] For an acute model in rats, an intraperitoneal injection of 11.89 mg/kg has been used.[12] |
| Timing of sample collection | The peak of liver enzyme elevation is transient. For example, AST levels may peak around 24 hours and return to normal by 32 hours.[5] Optimize the time point for blood and tissue collection based on pharmacokinetic and pharmacodynamic data. |
| Animal model resistance | While rats are a common model, some studies note the difficulty in replicating tacrine hepatotoxicity seen in humans in animal models.[13][14] Consider the choice of species and strain. The murine model may be more suitable than the rat model for mimicking human tacrine biotransformation.[2] |
| Route of administration | The route of administration can affect bioavailability and first-pass metabolism. Intragastric and intraperitoneal routes are commonly used.[5][12] |
Quantitative Data Summary
Table 1: Effect of Co-administered Compounds on Tacrine-Induced Liver Enzyme Elevation in Rats
| Compound | Dose | Route | Effect on ALT/AST | Reference |
| Liquiritigenin | 10 or 30 mg/kg/day for 3 days | p.o. | Inhibited elevations | [7] |
| Catechin | 100 mg/kg | i.p. | Decreased injury by ~45% | [5] |
| Silymarin | 100 mg/kg/day | p.o. | Used as a reference standard | [7] |
Detailed Experimental Protocols
Protocol 1: Induction of Tacrine Hepatotoxicity and Assessment of a Hepatoprotective Agent (based on Liquiritigenin study)
-
Animal Model: Male Sprague-Dawley rats (6 weeks old, 140-160g).[4]
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[4]
-
Grouping: Randomly divide animals into groups (n=5 per group):[4]
-
Control (Vehicle)
-
Tacrine only (30 mg/kg)
-
Test Compound (e.g., Liquiritigenin at 10 or 30 mg/kg) + Tacrine
-
Reference Compound (e.g., Silymarin at 100 mg/kg) + Tacrine
-
-
Dosing Regimen:
-
Administer the test compound or reference compound orally (p.o.) once daily for three consecutive days.[7]
-
On the third day, administer tacrine (30 mg/kg, p.o.) one hour after the final dose of the test/reference compound.
-
-
Sample Collection: 24 hours after tacrine administration, anesthetize the animals and collect blood via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Measure serum ALT and AST levels using standard enzymatic assay kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Protocol 2: Investigating the Role of the Sympathetic Nervous System (based on hepatic denervation study)
-
Animal Model: Rats.
-
Surgical Procedure:
-
Tacrine Administration: Administer tacrine (35 mg/kg) or saline intragastrically to both sympathectomized and sham-operated animals.[15]
-
Assessment: 24 hours after tacrine administration, measure serum AST levels.[15] Additionally, assess liver perfusion (e.g., using trypan blue distribution time) and hypoxia (e.g., using pimonidazole (B1677889) binding) to confirm the mechanistic link.[5]
Visualizations
Caption: Key signaling pathways in tacrine-induced hepatotoxicity.
Caption: General experimental workflow for testing hepatoprotective agents.
References
- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of tacrine: occurrence of membrane fluidity alterations without involvement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine, an Oral Acetylcholinesterase Inhibitor, Induced Hepatic Oxidative Damage, Which Was Blocked by Liquiritigenin through GSK3-beta Inhibition [jstage.jst.go.jp]
- 5. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The liver-gut microbiota axis modulates hepatotoxicity of tacrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 9. Tacrine-propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity as a potential lead compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tacrine Hydrochloride (Hydrate) Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tacrine (B349632) hydrochloride (hydrate). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with tacrine hydrochloride administration in experimental models?
A1: The most frequently observed side effects fall into two main categories:
-
Cholinergic Effects: Due to its mechanism of action as a cholinesterase inhibitor, tacrine increases acetylcholine (B1216132) levels, leading to side effects such as nausea, vomiting, diarrhea, dyspepsia, and anorexia.[1][2] These effects are typically dose-dependent.[2][3]
-
Hepatotoxicity: A significant number of subjects may develop elevated liver transaminase levels, specifically alanine (B10760859) aminotransferase (ALT).[3][4][5] This is a primary dose-limiting toxicity. In clinical trials, approximately 50% of patients showed some elevation in ALT levels.[5]
Q2: What is the underlying mechanism of tacrine-induced hepatotoxicity?
A2: The precise mechanism is not fully elucidated but is thought to involve a multi-faceted process:
-
Metabolic Activation: Tacrine is extensively metabolized by the cytochrome P450 system in the liver.[1] This process can lead to the formation of reactive metabolites, such as quinone methide, which can bind to cellular macromolecules and induce toxicity.[6]
-
Oxidative Stress: Tacrine has been shown to induce oxidative stress in hepatocytes, leading to the production of reactive oxygen species (ROS).[7][8] This can cause damage to cellular components, including mitochondria.
-
Mitochondrial and Lysosomal Dysfunction: Studies have indicated that tacrine can induce apoptosis (programmed cell death) in liver cells through pathways involving both mitochondrial damage and lysosomal membrane destabilization.[8]
-
Hypoxia-Reoxygenation Injury: An alternative hypothesis suggests that tacrine may increase sympathetic activity in the liver, leading to vascular constriction, hypoxia (low oxygen), and subsequent reoxygenation injury.[9]
Q3: How should I adjust the dosage of tacrine hydrochloride to minimize side effects in my experiments?
A3: A dose-titration strategy is recommended. Start with a low initial dose and gradually increase it over time, while closely monitoring for adverse effects.[10][11] If cholinergic side effects are observed, reducing the dose may improve tolerability.[12][13] For hepatotoxicity, monitoring of liver enzymes is crucial.[1][14]
Q4: Are there any formulation strategies that can help reduce the side effects of tacrine hydrochloride?
A4: Taking tacrine with food can reduce its bioavailability by approximately 30-40%, which may lessen gastrointestinal side effects.[2][14] Research into novel tacrine derivatives and hybrid compounds is ongoing, with a focus on reducing hepatotoxicity while maintaining or improving efficacy.[15][16][17]
Troubleshooting Guides
Issue 1: High Incidence of Cholinergic Side Effects in Animal Models
Problem: A high percentage of your research animals are exhibiting signs of cholinergic toxicity (e.g., salivation, tremors, diarrhea), leading to poor health and confounding experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Initial dose is too high. | Begin with a lower starting dose and implement a gradual dose-escalation schedule. This allows for acclimatization to the cholinergic effects. |
| Rapid dose escalation. | Increase the interval between dose increments to allow for a longer adaptation period. |
| Administration on an empty stomach. | If gastrointestinal upset is suspected, consider administering tacrine hydrochloride with food. Be aware that this may reduce plasma concentrations.[14] |
| High inter-individual variability. | Monitor individual animals closely. Those that show severe intolerance may need to be excluded from the study or maintained at a lower dose. |
Issue 2: Elevated Liver Enzymes (Hepatotoxicity) in Experimental Subjects
Problem: You are observing significant elevations in serum ALT/AST levels in your animal models, indicating potential liver damage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dose-dependent toxicity. | Reduce the daily dose of tacrine hydrochloride. In clinical settings, a 40 mg/day dose reduction is recommended if ALT levels are between 3 and 5 times the upper limit of normal (ULN).[14] |
| Metabolic idiosyncrasy. | Different species, and even individuals within a species, can have varied metabolic responses to tacrine. Consider using a different animal model or increasing the sample size to account for this variability. |
| Reactive metabolite formation. | Co-administration of antioxidants or hepatoprotective agents could be explored to mitigate oxidative stress-related damage.[7] |
| Hypoxia-reoxygenation injury. | If this mechanism is suspected, agents that improve hepatic blood flow or reduce sympathetic nervous system activity could be investigated as potential mitigating strategies.[9] |
Data Presentation
Table 1: Incidence of Elevated Alanine Aminotransferase (ALT) in Clinical Trials
| ALT Level | Percentage of Patients Affected |
| > Upper Limit of Normal (ULN) | 49%[5] |
| > 3x ULN | 25%[1][5] |
| > 10x ULN | 6%[1] |
| > 20x ULN | 2%[1][5] |
Table 2: Common Cholinergic Side Effects in Placebo-Controlled Trials
| Adverse Event | Incidence in Tacrine Group | Incidence in Placebo Group |
| Nausea and/or Vomiting | 28% | 9% |
| Diarrhea | 16% | 5% |
| Dyspepsia | 9% | 4% |
| Anorexia | 5% | 2% |
| Data adapted from clinical trial information. Specific percentages may vary between studies. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay Using Primary Hepatocytes
Objective: To assess the direct cytotoxic effects of tacrine hydrochloride on liver cells.
Methodology:
-
Cell Culture: Isolate primary hepatocytes from the species of interest (e.g., rat, mouse, human) and culture them in appropriate media.[18]
-
Treatment: Expose the hepatocyte cultures to a range of tacrine hydrochloride concentrations (e.g., 0 to 3 mM) for a defined period (e.g., 4 or 24 hours).[4][18]
-
Cytotoxicity Assessment: Measure cell viability using a standard assay. A common method is to quantify the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.[4][18]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a vehicle control. Determine the concentration that causes 50% cell death (IC50).
Protocol 2: In Vivo Assessment of Hepatotoxicity in a Rodent Model
Objective: To evaluate the potential of tacrine hydrochloride to cause liver injury in a living organism.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Wistar rats.
-
Dosing Regimen: Administer tacrine hydrochloride via the desired route (e.g., oral gavage) at various doses (e.g., 10-50 mg/kg) daily for a specified duration.[9]
-
Monitoring:
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to monitor serum levels of ALT and aspartate aminotransferase (AST).[14]
-
Clinical Observations: Monitor animals for any visible signs of toxicity.
-
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue for histopathological examination to look for signs of necrosis, fatty changes, or other forms of liver damage.[9][19]
-
Data Analysis: Compare the serum enzyme levels and histopathological findings between the treatment groups and a control group.
Mandatory Visualizations
Caption: Putative signaling pathway of tacrine-induced hepatotoxicity.
Caption: Experimental workflow for assessing tacrine hepatotoxicity.
Caption: Logical workflow for dosage optimization of tacrine HCl.
References
- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cognex (Tacrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. drugs.com [drugs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical experience with and side-effects of tacrine hydrochloride in Alzheimer's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of tacrine-induced cytotoxicity in primary cultures of rat, mouse, monkey, dog, rabbit, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Inconsistent results in acetylcholinesterase inhibition assay with tacrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in acetylcholinesterase (AChE) inhibition assays, with a specific focus on the use of tacrine (B349632) as a reference inhibitor.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for tacrine vary significantly between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue and can arise from several factors:
-
Reagent Quality and Preparation: Degradation of reagents, particularly the substrate acetylthiocholine (B1193921) (ATCI) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can lead to inconsistent results.[1] It is crucial to prepare fresh solutions, especially for DTNB.[2]
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme kinetics and inhibitor potency.[1][3][4]
-
Enzyme Activity: The specific activity of your AChE stock can differ between batches or may decrease with improper storage.[1][4]
-
Pipetting Errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate will directly affect their final concentrations and the subsequent reaction rates.[1][4]
-
Solvent Effects: The solvent used to dissolve tacrine (e.g., DMSO) can inhibit AChE activity at high concentrations. It is important to include a solvent control to account for these effects.[1]
Q2: The absorbance values in my control wells (no inhibitor) are very low or do not increase over time. What could be the problem?
A2: Low or no activity in the control wells typically points to a problem with one of the key components of the assay:
-
Inactive Enzyme: The acetylcholinesterase may have lost its activity due to improper storage or handling.
-
Substrate Degradation: The acetylthiocholine iodide (ATCI) substrate may have hydrolyzed. It is recommended to prepare fresh substrate solutions.
-
Incorrect Buffer pH: The optimal pH for the Ellman's assay is typically around 8.0.[2][3] A suboptimal pH can significantly reduce enzyme activity.
-
Problem with DTNB: The DTNB solution may have degraded. A simple quality check is to add a small amount of a thiol-containing compound (like mercaptoethanol) to the DTNB solution; an instant yellow color should appear.[5]
Q3: I am observing high background absorbance in my blank wells (no enzyme). What is the cause?
A3: High background absorbance can be caused by a few factors:
-
Spontaneous Substrate Hydrolysis: Acetylthiocholine can slowly hydrolyze on its own, especially at a higher pH.
-
Reaction of DTNB with other Thiols: If your sample or buffer contains other free thiol groups, they can react with DTNB, leading to a color change independent of enzyme activity.[6]
-
Compound Interference: The test compound itself might be colored or may react with DTNB.[2] To check for this, you can run a control with the compound and DTNB in the buffer without the enzyme.[2]
Q4: My results are not consistent across the wells of a single 96-well plate. What could be the reason?
A4: Inconsistent results within the same plate are often due to:
-
"Edge Effect": Evaporation can be more pronounced in the outer wells of a microplate, which concentrates the reagents and can alter the reaction rate.[4] It is advisable to avoid using the outermost wells for critical samples or to ensure the plate is properly sealed during incubation.[4]
-
Inconsistent Timing: The timing of reagent addition, especially the substrate, should be as consistent as possible across all wells. Using a multichannel pipette can help minimize this variability.[4]
-
Temperature Gradients: Ensure that the entire plate is at a uniform temperature during incubation and reading.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in AChE inhibition assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for Tacrine | Reagent degradation (ATCI, DTNB) | Prepare fresh reagent solutions for each experiment.[1][2] |
| Variations in assay conditions (pH, temperature, incubation time) | Strictly control and standardize all assay parameters.[1][3][4] | |
| Pipetting inaccuracies | Calibrate pipettes regularly and use appropriate pipetting techniques. Use a multichannel pipette for simultaneous additions.[1][4] | |
| Variable enzyme activity | Aliquot the enzyme stock to avoid multiple freeze-thaw cycles and always run a positive control with a known inhibitor concentration.[1][4] | |
| Low or no enzyme activity in controls | Inactive enzyme | Purchase new enzyme or test the activity of the current stock with a fresh substrate. |
| Degraded substrate (ATCI) | Prepare a fresh solution of acetylthiocholine iodide. | |
| Suboptimal buffer pH | Prepare fresh buffer and verify the pH is 8.0.[2] | |
| High background absorbance | Non-enzymatic hydrolysis of ATCI | Prepare the substrate solution immediately before use. |
| Test compound interferes with the assay | Run a control with the test compound and DTNB without the enzyme to check for any direct reaction or intrinsic absorbance.[2] | |
| Inconsistent results across a 96-well plate | "Edge effect" due to evaporation | Avoid using the outer wells for samples or add sterile water to the surrounding empty wells.[4] |
| Inconsistent timing of reagent addition | Use a multichannel pipette to add reagents to multiple wells simultaneously.[4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard method for determining AChE inhibitory activity in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]
-
AChE Solution: Prepare a stock solution of acetylcholinesterase from electric eel in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution (ATCI): Prepare a stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh.[7]
-
Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer. This solution should also be prepared fresh.[2]
-
Inhibitor (Tacrine): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.[8]
2. Assay Procedure (96-well plate format):
-
Add 25 µL of the tacrine dilutions to the appropriate wells. For control wells, add 25 µL of the solvent.[4]
-
Add 50 µL of the AChE enzyme solution to all wells.[4]
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[3][4]
-
Add 25 µL of the DTNB solution to all wells.[4]
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[4]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.[3][4]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each tacrine concentration compared to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Tacrine IC50 for AChE | 25.6 nM - 109 nM | [9][10] |
| Assay Buffer | 0.1 M Sodium Phosphate, pH 8.0 | [2][3] |
| Wavelength for Absorbance Reading | 412 nm | [1][11] |
Note: IC50 values can be highly dependent on the specific experimental conditions, including enzyme and substrate concentrations.[3]
Visualizations
Caption: Troubleshooting workflow for inconsistent acetylcholinesterase assay results.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by tacrine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Troubleshooting Low Bioavailability of Oral Tacrine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of tacrine (B349632) hydrochloride during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of tacrine hydrochloride?
A1: The principal cause of low oral bioavailability of tacrine is extensive first-pass metabolism in the liver.[1][2][3] After oral administration, tacrine is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver, it is heavily metabolized by the cytochrome P450 enzyme CYP1A2, which significantly reduces the amount of unchanged drug that reaches the bloodstream.[1][4][5]
Q2: What is the typical oral bioavailability of tacrine hydrochloride observed in humans?
A2: The oral bioavailability of tacrine hydrochloride in humans is highly variable but generally low, with reported values ranging from as low as 2.4% to 36%.[4][6][7] This wide variation is observed both between different individuals and within the same individual at different times.
Q3: How does food intake affect the bioavailability of oral tacrine?
A3: Food intake has been shown to decrease the rate and extent of tacrine absorption.[8][9] Administration of tacrine with food can reduce its absorption by approximately 30-40%.[8] Specifically, taking tacrine during or 2 hours after a meal significantly lowers its maximum plasma concentration (Cmax) and the total drug exposure (AUC) compared to when it is taken in a fasted state.[9]
Q4: Are there alternative routes of administration that can improve tacrine's bioavailability?
A4: Yes, alternative administration routes that bypass the first-pass metabolism in the liver can significantly increase tacrine's bioavailability. Rectal and intranasal administration have been investigated as effective alternatives.[3][10][11] Rectal administration can nearly double the bioavailability compared to oral administration, allowing for a reduction in the required dose.[10] Intranasal delivery has also shown promise for direct nose-to-brain transport, which not only improves bioavailability but also targets the drug to its site of action.[11][12]
Q5: What are the major metabolites of tacrine?
A5: The primary metabolites of tacrine are hydroxylated derivatives, with 1-hydroxy-tacrine (velnacrine) being the major active metabolite.[1][4][13] Other metabolites include 2-hydroxy-tacrine and 4-hydroxy-tacrine. These metabolites are formed through the action of CYP1A2 in the liver.[1]
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental evaluation of oral tacrine hydrochloride.
Issue 1: High Variability in Pharmacokinetic Data
-
Problem: Observing significant inter-individual and intra-individual variability in plasma concentrations of tacrine after oral administration.
-
Potential Causes:
-
Genetic Polymorphisms in CYP1A2: Differences in the genetic makeup of the CYP1A2 enzyme can lead to variations in the rate of tacrine metabolism.
-
Food Effects: As mentioned in the FAQs, co-administration with food significantly impacts absorption.[9]
-
Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP1A2 can alter tacrine metabolism.[13]
-
-
Troubleshooting Steps:
-
Standardize Food Intake: Ensure that subjects are in a fasted state for a consistent period (e.g., overnight fast) before and after drug administration.
-
Screen for Concomitant Medications: Carefully document and control for the use of other medications known to interact with CYP1A2.
-
Consider Genotyping: If feasible, genotype subjects for common CYP1A2 polymorphisms to stratify the study population.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and provide more robust statistical power.
-
Issue 2: Low and Undetectable Plasma Concentrations of Tacrine
-
Problem: Difficulty in quantifying tacrine levels in plasma, especially at later time points, due to its low bioavailability and short half-life.
-
Potential Causes:
-
Insufficient Assay Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of tacrine.
-
Rapid Metabolism and Clearance: Tacrine is rapidly cleared from the body, leading to a fast decline in plasma concentrations.
-
-
Troubleshooting Steps:
-
Optimize Analytical Method: Employ a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification.[14][15][16] Ensure the lower limit of quantification (LLOQ) is adequate for the expected concentrations.
-
Adjust Sampling Schedule: Collect blood samples more frequently, especially during the initial hours after administration, to accurately capture the peak concentration and the initial elimination phase.
-
Increase the Administered Dose: If ethically and scientifically justifiable, consider increasing the oral dose to achieve higher plasma concentrations.
-
Issue 3: Inconsistent Results in In Vitro Metabolism Studies
-
Problem: Observing variability in the rate of tacrine metabolism in in vitro systems like human liver microsomes.
-
Potential Causes:
-
Source of Microsomes: There is considerable variation in the metabolic activity of liver microsomes from different donors.[17][18]
-
Cofactor Availability: Inadequate concentration of NADPH, a necessary cofactor for CYP450 enzymes, can limit the metabolic reaction.
-
Incubation Conditions: Suboptimal pH, temperature, or incubation time can affect enzyme activity.
-
-
Troubleshooting Steps:
-
Use Pooled Microsomes: Utilize pooled human liver microsomes from multiple donors to average out individual variability.
-
Ensure Cofactor Sufficiency: Use a saturating concentration of an NADPH-regenerating system.
-
Optimize Incubation Conditions: Maintain optimal pH (around 7.4) and temperature (37°C) and determine the linear range for the reaction with respect to time and protein concentration.
-
Include Positive Controls: Use a known CYP1A2 substrate as a positive control to verify the metabolic competency of the microsomes.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Tacrine Hydrochloride in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | 2.4% - 36% | [4][6][7] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [1] |
| Elimination Half-life (t½) | 1.5 - 3.6 hours | [1] |
| Effect of Food on AUC | ~30-40% reduction | [8][9] |
| Effect of Food on Cmax | Significant reduction | [9] |
Table 2: Comparison of Tacrine Bioavailability by Different Administration Routes
| Administration Route | Relative Bioavailability/Dose Reduction | Key Advantage | Reference |
| Oral | Baseline | Non-invasive | - |
| Rectal | Dose can be reduced by almost 50% compared to oral | Bypasses a significant portion of first-pass metabolism | [10] |
| Intranasal | Absolute bioavailability of ~64% in mice | Direct nose-to-brain delivery, avoids first-pass metabolism | [11][12] |
Experimental Protocols
Protocol 1: Quantification of Tacrine in Rat Plasma using LC-MS/MS
This protocol is adapted from a validated method for the estimation of tacrine in rat plasma.[14][15][16]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 25 µL of rat plasma in a microcentrifuge tube, add 5 µL of the internal standard (IS) solution (e.g., phenacetin, 50 ng/mL). b. Vortex the mixture for 15 seconds. c. Add 1.5 mL of ethyl acetate (B1210297) and vortex for 5 minutes. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the upper organic layer (approximately 1.4 mL) to a new tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: Atlantis dC18 column or equivalent.
-
Mobile Phase: 0.2% formic acid in acetonitrile:water (70:30, v/v).
-
Flow Rate: 0.50 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions:
-
Tacrine: m/z 199.10 → 171.20
-
Phenacetin (IS): m/z 180.10 → 110.10
-
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of tacrine. b. Process the calibration standards and study samples as described in the sample preparation step. c. Construct a calibration curve by plotting the peak area ratio of tacrine to the IS against the nominal concentration of tacrine. d. Determine the concentration of tacrine in the study samples from the calibration curve.
Protocol 2: In Vitro Metabolism of Tacrine using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of tacrine in vitro.[17][18][19]
1. Incubation Mixture Preparation (per well/tube):
-
Human Liver Microsomes (pooled): 0.2 - 1.0 mg/mL final concentration.
-
Tacrine Hydrochloride: 1 - 50 µM final concentration (from a stock solution in a suitable solvent, e.g., methanol, with the final solvent concentration kept below 1%).
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
2. Incubation Procedure: a. Pre-warm the microsomal suspension and buffer to 37°C. b. In a microcentrifuge tube, combine the microsomes, buffer, and tacrine solution. Pre-incubate for 5 minutes at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. f. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein. g. Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the remaining tacrine and the formation of its metabolites.
3. Data Analysis: a. Calculate the rate of tacrine depletion over time. b. From the rate of depletion, determine metabolic stability parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of tacrine.[20][21][22]
1. Caco-2 Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics). b. Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density. c. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment: a. Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²). b. Optionally, assess the permeability of a paracellular marker (e.g., lucifer yellow) to confirm tight junction integrity.
3. Permeability Assay (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). b. Add the transport buffer to the basolateral (receiver) compartment. c. Add the tacrine solution (at a known concentration in transport buffer) to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments. f. Analyze the concentration of tacrine in the samples using LC-MS/MS.
4. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug transport into the receiver compartment.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the drug in the donor compartment.
Mandatory Visualizations
Caption: Metabolic pathway of oral tacrine hydrochloride.
Caption: Workflow for a tacrine pharmacokinetic study.
Caption: Troubleshooting low bioavailability of tacrine.
References
- 1. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. Tacrine - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of intravenous and oral 9-amino-1,2,3,4-tetrahydroacridine, tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetic disposition of tacrine in elderly patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The temporal effect of food on tacrine bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine in Alzheimer's disease: pharmacokinetic and clinical comparison of oral and rectal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Highly Sensitive LC-MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
- 17. The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An investigation into the formation of stable, protein-reactive and cytotoxic metabolites from tacrine in vitro. Studies with human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Managing Tacrine Hydrochloride Side Effects in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of tacrine (B349632) hydrochloride in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in long-term studies with tacrine hydrochloride?
A1: The most frequently reported side effects are hepatotoxicity, characterized by elevated serum aminotransferase levels, and peripheral cholinergic effects. Cholinergic side effects primarily involve the digestive system and include nausea, vomiting, diarrhea, dyspepsia, and anorexia.[1][2]
Q2: How soon can hepatotoxicity be expected to appear after initiating tacrine hydrochloride treatment in a study?
A2: The majority of significant elevations in alanine (B10760859) aminotransferase (ALT) levels occur within the first 12 weeks of treatment.[1] The mean time to the first ALT level greater than three times the upper limit of normal (ULN) is approximately 50 days.[3]
Q3: Are the hepatic effects of tacrine hydrochloride reversible?
A3: Yes, in clinical trials, tacrine-associated elevations in ALT levels were reversible upon discontinuation of the drug.[1][2]
Q4: What is the primary mechanism behind tacrine-induced hepatotoxicity?
A4: The leading hypothesis is that tacrine is metabolized by cytochrome P450 enzymes in the liver to a reactive quinone methide intermediate.[4] This metabolite can bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately hepatocyte injury.[2][5]
Q5: How can cholinergic side effects like nausea and vomiting be managed during a study?
A5: Dose titration is a key management strategy. Starting with a low dose and gradually increasing it can help improve tolerability.[6] Administering tacrine with meals may also reduce gastrointestinal upset, although this can decrease its plasma concentration.
Troubleshooting Guides
Issue 1: Elevated Alanine Aminotransferase (ALT) Levels
Table 1: Incidence of ALT Elevations in Long-Term Tacrine Studies
| ALT Level | Percentage of Patients Affected | Reference |
| > Upper Limit of Normal (ULN) | 49% | [3] |
| > 3 x ULN | 25% | [1][2][3] |
| > 20 x ULN | 2% | [3] |
Troubleshooting Steps:
-
Confirm the Finding: Repeat the ALT measurement to rule out laboratory error.
-
Assess the Severity: Use the guidelines in Table 2 for dose management based on the ALT level.
-
Monitor Frequently: Increase the frequency of ALT monitoring as outlined in the experimental protocol below.
-
Investigate Underlying Causes: Rule out other potential causes of liver injury (e.g., other medications, viral hepatitis).
Table 2: Dose Management Guidelines for Elevated ALT Levels
| ALT Level | Recommended Action |
| > 2 to < 3 x ULN | Continue treatment with weekly monitoring until levels return to normal. |
| > 3 to < 5 x ULN | Reduce the daily dose by 40 mg/day and monitor weekly. Resume dose titration once levels return to normal. |
| > 5 x ULN | Stop treatment and monitor until levels return to normal. Consider a rechallenge at a lower dose with weekly monitoring. |
Issue 2: Nausea and Vomiting
Troubleshooting Steps:
-
Dose Adjustment: If nausea and vomiting are significant, consider reducing the dose of tacrine hydrochloride. Once the symptoms subside, a slower dose titration can be attempted.
-
Administration with Food: Administering tacrine with meals can help mitigate gastrointestinal side effects. Be aware that this may reduce the peak plasma concentration of the drug.
-
Antiemetic Therapy (for preclinical models): In animal models, pretreatment with a 5-HT3 receptor antagonist, such as ondansetron, can be evaluated for its efficacy in reducing emetic episodes.
Experimental Protocols
Protocol 1: Monitoring and Management of Hepatotoxicity
Objective: To monitor for and manage tacrine-induced hepatotoxicity in long-term animal studies.
Materials:
-
Blood collection supplies (e.g., micro-centrifuge tubes, syringes).
-
Centrifuge.
-
Spectrophotometer or clinical chemistry analyzer.
-
Commercially available ALT and Aspartate Aminotransferase (AST) assay kits.
Procedure:
-
Baseline Measurement: Prior to the first dose of tacrine hydrochloride, collect a baseline blood sample from all animals to determine normal ALT and AST levels.
-
Routine Monitoring:
-
Weeks 1-16: Collect blood samples and measure ALT/AST levels every two weeks.
-
After Week 16: If levels remain within the normal range, monitoring frequency can be reduced to every 3 months.
-
-
Action on Elevated Levels:
-
If ALT/AST levels exceed 3 times the baseline, increase monitoring to weekly.
-
If levels exceed 5 times the baseline, consider a dose reduction of 40 mg/day equivalent and continue weekly monitoring.
-
If levels exceed 10 times the baseline, discontinue tacrine administration and monitor weekly until levels return to baseline. A rechallenge at a lower dose can be considered once liver enzymes have normalized.
-
Protocol 2: In Vitro Assessment of Tacrine-Induced Hepatotoxicity
Objective: To evaluate the cytotoxic effects of tacrine on primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., rat, human).
-
Cell culture medium and supplements.
-
Tacrine hydrochloride.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Reagents for measuring reactive oxygen species (ROS), such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).
-
Reagents for assessing mitochondrial membrane potential, such as JC-1.
-
Plate reader (for absorbance and fluorescence).
Procedure:
-
Cell Culture: Culture primary hepatocytes according to standard protocols.
-
Tacrine Treatment: Treat hepatocytes with varying concentrations of tacrine hydrochloride for 24-48 hours.
-
LDH Assay: Measure LDH release into the cell culture medium as an indicator of cytotoxicity, following the manufacturer's protocol.
-
ROS Measurement:
-
Load cells with H2DCF-DA.
-
After treatment with tacrine, measure the fluorescence to quantify intracellular ROS production.
-
-
Mitochondrial Membrane Potential:
-
Stain cells with JC-1.
-
Measure the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
-
Visualizations
Signaling Pathway of Tacrine-Induced Hepatotoxicity
Caption: Proposed metabolic pathway of tacrine-induced hepatotoxicity.
Experimental Workflow for Investigating Hepatotoxicity
Caption: Integrated workflow for assessing tacrine hepatotoxicity.
Logical Relationship for Managing Cholinergic Side Effects
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sensitizing effect of tacrine on M-cholinergic receptors in gastric smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of tacrine: occurrence of membrane fluidity alterations without involvement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
Adjusting tacrine hydrochloride dose based on transaminase levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tacrine (B349632) hydrochloride. The information below is intended to help address specific issues that may be encountered during experiments, particularly concerning the adjustment of tacrine hydrochloride dosage in response to changes in transaminase levels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial dosing regimen for tacrine hydrochloride in an experimental setting?
The standard initial dose of tacrine hydrochloride is 10 mg administered orally four times a day, for a total of 40 mg/day.[1][2] This initial dosing period should be maintained for at least four to six weeks.[1][2][3] It is advisable to administer tacrine between meals to improve absorption; however, if gastrointestinal upset occurs, it can be given with meals, which may reduce absorption by 30-40%.[1][4][5]
Q2: How frequently should I monitor transaminase levels during my experiment?
Consistent monitoring of serum transaminase levels, specifically alanine (B10760859) aminotransferase (ALT/SGPT), is critical.[2] The recommended monitoring schedule is as follows:
-
Weeks 1-6: Weekly monitoring.[3]
-
After 16 weeks: Monitoring can be reduced to every three months if transaminase levels remain within the normal range.[1][2]
A full monitoring sequence should be repeated if the subject suspends treatment for more than four weeks.[2]
Q3: What are the specific guidelines for adjusting the tacrine hydrochloride dose based on elevated transaminase levels?
Dosage adjustments are directly linked to the observed transaminase levels, measured as multiples of the upper limit of normal (ULN). The following table summarizes the recommended actions:
| Transaminase Level (ALT/SGPT) | Recommended Action |
| ≤ 2 x ULN | Continue treatment with the planned dose titration.[4] |
| > 2 to ≤ 3 x ULN | Continue treatment, but increase monitoring to weekly until levels return to normal.[1][3][4] |
| > 3 to ≤ 5 x ULN | Reduce the daily dose by 40 mg. Monitor transaminase levels weekly. Once levels return to normal, you may resume dose titration and every-other-week monitoring.[1][3][4] |
| > 5 x ULN | Stop treatment immediately. Continue to monitor transaminase levels until they return to normal. A rechallenge may be considered once levels are normal, but it must be done with extreme caution.[1][3][4] |
Q4: What is the protocol for rechallenging a subject with tacrine hydrochloride after treatment was stopped due to elevated transaminase levels?
If a decision is made to rechallenge a subject after transaminase levels have returned to normal, the following protocol should be followed:
-
Restart with an initial dose of 40 mg/day (10 mg four times a day).[2]
-
Monitor ALT/SGPT levels weekly.[2]
-
If the subject tolerates this dose for six weeks with no significant elevations in transaminase levels, the recommended dose titration may be resumed.[2]
-
Continue weekly monitoring of ALT/SGPT levels for a total of 16 weeks, after which monitoring can be decreased to monthly for two months, and then every three months thereafter.[2]
Q5: What is the proposed mechanism of tacrine hydrochloride-induced hepatotoxicity?
The hepatotoxicity of tacrine is believed to be related to the production of reactive metabolites during its metabolism in the liver.[6][7] These metabolites can lead to oxidative stress and cellular damage.[6] Another hypothesized mechanism involves the inhibition of acetylcholine (B1216132) breakdown in the celiac ganglion, which increases sympathetic activity in the liver, leading to vascular constriction, hypoxia, and subsequent liver injury.[8]
Experimental Protocols
Protocol for Monitoring Liver Function
Objective: To monitor for potential hepatotoxicity during tacrine hydrochloride administration by measuring serum transaminase levels.
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Automated clinical chemistry analyzer or access to a clinical laboratory.
-
Reagents for ALT/SGPT and AST/SGOT assays.
Procedure:
-
Baseline Measurement: Prior to initiating tacrine hydrochloride treatment, collect a baseline blood sample to determine the subject's normal transaminase levels.
-
Sample Collection: At each scheduled monitoring time point (weekly, bi-weekly, or monthly), collect a blood sample from the subject.
-
Serum Separation: a. Allow the blood to clot at room temperature for 30 minutes. b. Centrifuge the sample at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Transaminase Analysis: a. Analyze the serum for ALT and AST levels using a calibrated clinical chemistry analyzer according to the manufacturer's instructions. b. Record the results in a data log, noting the date, subject identifier, and tacrine hydrochloride dose.
-
Data Evaluation: a. Compare the measured transaminase levels to the established upper limit of normal (ULN) for the specific assay and subject population. b. Based on the results, follow the dose adjustment guidelines outlined in the FAQ section.
Visualizations
Logical Workflow for Dose Adjustment
Caption: Decision workflow for tacrine hydrochloride dose adjustment based on transaminase levels.
Hypothesized Signaling Pathway for Tacrine-Induced Hepatotoxicity
Caption: Hypothesized pathways of tacrine hydrochloride-induced liver injury.
References
- 1. tacrine hydrochloride [glowm.com]
- 2. Cognex (Tacrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. mims.com [mims.com]
- 5. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 7. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tacrine Hydrochloride Stability in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tacrine (B349632) hydrochloride in cell culture media. Tacrine, a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, was the first drug approved for the treatment of Alzheimer's disease.[1] While its clinical use has been limited due to hepatotoxicity, it remains a valuable tool in neuroscience research.[2][3] Ensuring its stability in experimental conditions is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of tacrine hydrochloride?
A1: Tacrine hydrochloride is a crystalline solid that is soluble in several organic solvents and aqueous buffers.[4] For long-term storage, it is recommended to prepare a stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[4] Store this stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[1][3] Stock solutions in DMSO can be stable for at least one month at -20°C and up to six months at -80°C when stored under nitrogen and protected from moisture.[1]
Q2: How stable is tacrine hydrochloride in aqueous solutions and cell culture media?
A2: Aqueous solutions of tacrine hydrochloride are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions for use on the same day.[5] While specific data on the degradation rate of tacrine hydrochloride in various cell culture media is limited, a study on a tacrine-silibinin codrug demonstrated stability in Dulbecco's Modified Eagle's Medium (DMEM) for an incubation period of 24 hours.[6] However, due to the complex composition of cell culture media, it is best practice to add tacrine hydrochloride to the media immediately before starting the experiment.
Q3: What factors can affect the stability of tacrine hydrochloride in my cell culture experiments?
A3: Several factors can influence the stability of tacrine hydrochloride in solution:
-
pH: The pH of the solution can affect the stability of hydrochloride salts. Cell culture media is typically buffered to a physiological pH (around 7.4), but deviations from this can impact compound stability.
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds. Storing stock solutions at low temperatures (-20°C or -80°C) is crucial for maintaining stability.[5]
-
Media Components: Cell culture media contain a complex mixture of amino acids, vitamins, salts, and potentially serum. These components could interact with tacrine hydrochloride, although specific interactions are not well-documented in the available literature.
Q4: I'm observing unexpected cytotoxicity in my experiments. Could this be related to tacrine hydrochloride instability?
A4: While unexpected cytotoxicity could be due to degradation products, tacrine itself is known to induce dose-dependent toxic effects in various cell types, including hepatocytes and neuronal cells.[9][10] This toxicity can be mediated through mechanisms such as the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.[2][11][12] Therefore, it is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of tacrine hydrochloride stock or working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound activity over time | Instability of tacrine hydrochloride in cell culture media during long incubation periods. | Consider shorter incubation times if possible. For longer experiments, refreshing the media with freshly prepared tacrine hydrochloride may be necessary. |
| Precipitation of the compound in media | Poor solubility or exceeding the solubility limit when diluting the stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Pre-warming the media and stock solution to 37°C before mixing can also help.[13] |
| High background in fluorescence-based assays | Potential intrinsic fluorescence of tacrine or its degradation products. | Run appropriate controls, including media with tacrine hydrochloride but without cells, to check for background fluorescence. |
Data Presentation
Table 1: Solubility of Tacrine Hydrochloride
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~16 mg/mL | [5] |
| DMSO | ~46-50 mg/mL | [3][4] |
| Ethanol | ~20-46 mg/mL | [4] |
| Dimethyl Formamide (DMF) | ~33 mg/mL | [4] |
Table 2: Recommended Storage Conditions for Tacrine Hydrochloride
| Form | Storage Temperature | Recommended Duration | Reference |
| Crystalline Solid | -20°C | ≥ 1 year | [5] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [5] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1] |
| DMSO Stock Solution | -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of Tacrine Hydrochloride Stock Solution
-
Materials: Tacrine hydrochloride powder, Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade).
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of tacrine hydrochloride powder. b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Gently vortex or sonicate if necessary to ensure complete dissolution. d. Aliquot the stock solution into smaller, single-use sterile tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and may need optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: a. Prepare serial dilutions of tacrine hydrochloride from the stock solution in the appropriate cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing different concentrations of tacrine hydrochloride. Include a vehicle control (medium with the same concentration of DMSO as the highest tacrine hydrochloride concentration). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[8] b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
Formazan Solubilization: a. Remove the MTT-containing medium. b. Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of Tacrine-Induced ER Stress
Caption: Tacrine can interfere with acetylcholinesterase folding, leading to ER stress and apoptosis.
Experimental Workflow for Tacrine Stability Assessment in Cell Culture
Caption: Workflow for determining the stability of tacrine hydrochloride in cell culture media over time.
Logical Relationship for Troubleshooting Tacrine Experiments
Caption: A logical approach to troubleshooting common issues in experiments involving tacrine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. In-vitro stability and metabolism of a tacrine-silibinin codrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of certain additives on photodegradation of tetracycline hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Toxic effects of tacrine on primary hepatocytes and liver epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.uss.cl [researchers.uss.cl]
- 11. The Tacrine‐Induced Endoplasmic Reticulum Stress in AChE‐Expressed Cells Leads to Improper Assembly and Transport of the Oligomeric Enzyme: Reversal by Trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tacrine Induces Endoplasmic Reticulum-Stressed Apoptosis via Disrupting the Proper Assembly of Oligomeric Acetylcholinesterase in Cultured Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrine hydrochloride | TargetMol [targetmol.com]
Validation & Comparative
Tacrine Hydrochloride: A Comparative Guide to its Cognitive Enhancement Effects
For Researchers, Scientists, and Drug Development Professionals
Once a frontline treatment for the cognitive deficits associated with Alzheimer's disease, tacrine (B349632) hydrochloride's role in clinical practice has been largely superseded due to safety concerns. However, its foundational position as the first centrally-acting cholinesterase inhibitor approved for this indication provides a valuable benchmark for the evaluation of current and future cognitive enhancers.[1] This guide offers a comprehensive comparison of tacrine hydrochloride's cognitive enhancement effects against other acetylcholinesterase inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Enhancing Cholinergic Neurotransmission
Tacrine hydrochloride's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][3][4] By inhibiting AChE, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission in brain regions crucial for memory and learning, such as the cerebral cortex and hippocampus.[2] This targeted action addresses the cholinergic deficit that is a well-established hallmark of Alzheimer's disease.[4] Beyond its primary function, tacrine has also been shown to interact with muscarinic and nicotinic cholinergic receptors, further potentiating its cognitive-enhancing effects.[2]
Comparative Efficacy: Tacrine vs. Other Acetylcholinesterase Inhibitors
While direct head-to-head clinical trials comparing tacrine with later-generation acetylcholinesterase inhibitors are limited, a comparative analysis of their individual clinical trial data provides valuable insights into their relative efficacy and tolerability. The primary outcome measures in these trials are typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE), which assess various aspects of cognitive function.
| Drug | Dosage | Mean Change from Baseline (ADAS-Cog) | Responder Rate | Key Adverse Events |
| Tacrine HCl | 80-160 mg/day | -2.4 to -4.0 points | 30-51% (≥4-point improvement)[5] | Elevated liver transaminases, nausea, vomiting, diarrhea[5] |
| Donepezil | 5-10 mg/day | -2.5 to -3.1 points | ~47% (≥4-point improvement) | Nausea, diarrhea, insomnia[6] |
| Rivastigmine | 6-12 mg/day | -1.9 to -4.9 points | 24-38% (≥4-point improvement) | Nausea, vomiting, dizziness |
| Galantamine | 16-24 mg/day | -3.3 to -3.6 points[7] | ~35% (≥4-point improvement) | Nausea, vomiting, diarrhea |
Note: The data presented is a synthesis from multiple clinical trials and should be interpreted with caution due to variations in study design and patient populations. Responder rates are based on a clinically significant improvement of four or more points on the ADAS-Cog scale.
Experimental Protocols
A standardized approach to evaluating the efficacy of cognitive enhancers is crucial for meaningful comparisons. The following outlines the typical methodologies employed in clinical and preclinical studies of tacrine hydrochloride.
Clinical Trial Workflow for Cognitive Assessment
1. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with probable Alzheimer's disease according to NINCDS-ADRDA criteria. Mild to moderate dementia, typically with a Mini-Mental State Examination (MMSE) score between 10 and 26.[8]
-
Exclusion Criteria: Other significant neurological or psychiatric disorders, severe unstable medical conditions.
2. Study Design:
-
Double-blind, placebo-controlled, parallel-group studies are the gold standard.[5]
-
A washout period for any prior cognitive-enhancing medications is typically required.
-
Treatment duration commonly ranges from 12 to 30 weeks.
3. Dosing Regimen:
-
Tacrine hydrochloride was typically administered four times daily.
-
Dosage was often initiated at a low level and gradually titrated upwards to the target dose (e.g., 80-160 mg/day) to improve tolerability.
4. Cognitive Assessment:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used, validated tool to assess multiple cognitive domains including memory, language, and praxis.[9][10] It consists of 11 tasks, and a lower score indicates better cognitive function.[9]
-
Mini-Mental State Examination (MMSE): A brief, 30-point questionnaire used to screen for cognitive impairment and track changes over time.
Preclinical Evaluation in Animal Models
-
Morris Water Maze: This is a common behavioral test to assess spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn the location of a hidden platform. Tacrine has been shown to reverse scopolamine-induced deficits in this task.[11]
-
Object Recognition Test: This test evaluates an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory. Tacrine has been demonstrated to restore age-related impairments in this test.[12]
-
In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals. Studies have shown that tacrine administration increases acetylcholine levels in the cortex and hippocampus.[12]
Safety and Tolerability: The Achilles' Heel of Tacrine
A significant factor limiting the clinical use of tacrine hydrochloride is its association with hepatotoxicity, characterized by elevated serum alanine (B10760859) aminotransferase (ALT) levels.[5] This adverse effect necessitated frequent liver function monitoring and led to the discontinuation of the drug in a substantial number of patients. Other common side effects are cholinergic in nature and include nausea, vomiting, diarrhea, and abdominal pain.[5] Later-generation acetylcholinesterase inhibitors, such as donepezil, have demonstrated a more favorable safety profile with no evidence of significant hepatotoxicity.[6]
Conclusion
Tacrine hydrochloride holds a significant place in the history of Alzheimer's disease therapeutics as the first approved acetylcholinesterase inhibitor. While its efficacy in improving cognitive function in a subset of patients is documented, its clinical utility is severely hampered by its adverse effect profile, particularly hepatotoxicity. Comparative analysis with newer agents like donepezil, rivastigmine, and galantamine reveals that these alternatives offer similar or improved cognitive benefits with a significantly better safety and tolerability profile. The study of tacrine, however, continues to provide a valuable framework for the design and evaluation of novel cognitive-enhancing therapies, emphasizing the critical need to balance efficacy with safety in the development of treatments for neurodegenerative disorders.
References
- 1. Tacrine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 3. Tacrine - Proteopedia, life in 3D [proteopedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pharmafocuseurope.com [pharmafocuseurope.com]
- 8. Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer’s Disease and Its Early Diagnosis [mdpi.com]
- 9. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 10. cogstate.com [cogstate.com]
- 11. Effects of tacrine (THA) on spatial reference memory and cholinergic enzymes in specific rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Tacrine Hydrochloride with Cholinesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of tacrine (B349632) hydrochloride against two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The information presented herein is supported by experimental data to aid in the assessment of tacrine's cross-reactivity and its implications for drug development.
Introduction
Tacrine hydrochloride was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Its therapeutic effect is primarily attributed to the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] However, the clinical use of tacrine has been limited due to concerns about its side effects, including hepatotoxicity.[1] Understanding the cross-reactivity of tacrine with other cholinesterases, such as butyrylcholinesterase, is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective and safer therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of tacrine hydrochloride against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this activity. A lower value for these parameters indicates a higher inhibitory potency. The data presented in the following table summarizes the inhibitory activity of tacrine against cholinesterases from various sources.
| Enzyme Source | Parameter | Tacrine Value (nM) | Reference |
| Snake Venom Acetylcholinesterase (AChE) | IC50 | 31 | [3][4] |
| Human Serum Butyrylcholinesterase (BChE) | IC50 | 25.6 | [3][4] |
| Snake Venom Acetylcholinesterase (AChE) | Ki | 13 | [3] |
| Human Serum Butyrylcholinesterase (BChE) | Ki | 12 | [3] |
| Electric Eel Acetylcholinesterase (AChE) | Ki | 2.2 | |
| Horse Serum Butyrylcholinesterase (BChE) | IC50 | 30 | [5] |
| Human Recombinant Acetylcholinesterase (hAChE) | IC50 | 116.8 | |
| Human Butyrylcholinesterase (hBChE) | IC50 | 2.0 |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, enzyme source, and assay method.
The data indicates that tacrine is a potent inhibitor of both AChE and BChE, with Ki values in the low nanomolar range.[3] The similar potency against both enzymes suggests a significant degree of cross-reactivity.
Experimental Protocols
The most common method for determining cholinesterase inhibition by tacrine hydrochloride is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) for AChE or butyrylthiocholine (B1199683) for BChE. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Tacrine hydrochloride solutions of varying concentrations
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and tacrine hydrochloride in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Tacrine hydrochloride solution (or buffer for control)
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of tacrine.
-
Determine the percentage of inhibition for each tacrine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve, which represents the concentration of tacrine required to inhibit 50% of the enzyme activity.
-
The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of tacrine at a cholinergic synapse. By inhibiting acetylcholinesterase, tacrine prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic acetylcholine receptors.
Caption: Mechanism of tacrine at a cholinergic synapse.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of tacrine hydrochloride against acetylcholinesterase and butyrylcholinesterase.
Caption: Workflow for assessing cholinesterase cross-reactivity.
Conclusion
The experimental data clearly demonstrates that tacrine hydrochloride is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, indicating a high degree of cross-reactivity. This lack of selectivity may contribute to some of the side effects observed with tacrine treatment. For researchers and drug development professionals, this information underscores the importance of designing and screening for more selective cholinesterase inhibitors to improve the therapeutic index for the treatment of Alzheimer's disease and other neurological disorders. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of the selectivity of novel cholinesterase inhibitors.
References
- 1. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth of Tacrine Studies: A Guide to Reproducibility in Behavioral Research
For researchers, scientists, and drug development professionals, understanding the reproducibility of behavioral studies is paramount. This guide provides a comparative analysis of behavioral research involving tacrine (B349632) hydrochloride, a compound historically significant in the study of cognitive enhancement. By examining the methodologies and outcomes of various studies, we aim to shed light on the factors influencing the consistency of its effects and provide a framework for more robust and reproducible research.
Tacrine hydrochloride, a reversible acetylcholinesterase inhibitor, was one of the first drugs approved for the symptomatic treatment of Alzheimer's disease. Its mechanism of action primarily involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and learning.[1][2] However, its clinical use has been limited due to concerns about liver toxicity.[3] In preclinical behavioral research, tacrine has been widely used to model cognitive enhancement and to investigate the role of the cholinergic system in memory processes. Despite its extensive use, the reported behavioral effects of tacrine can be variable, highlighting the challenges of reproducibility in this area of research.
This guide will delve into the nuances of behavioral studies using tacrine, presenting a comparative overview of experimental protocols and outcomes. We will explore the dose-dependent effects of tacrine, the influence of the animal model, and the specific behavioral paradigms employed, all of which contribute to the varied landscape of research findings.
Unraveling the Cholinergic Pathway: Tacrine's Mechanism of Action
Tacrine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, tacrine increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1][2] This enhanced cholinergic signaling is believed to be the basis for its effects on cognitive function. Beyond its role as an AChE inhibitor, tacrine has also been shown to modulate muscarinic and nicotinic cholinergic receptors, which may further contribute to its complex pharmacological profile.[1]
Caption: Tacrine's primary mechanism of action.
A Tale of Two Doses: Dose-Dependent Effects of Tacrine
One of the most significant factors contributing to the variability in tacrine's behavioral effects is its dose-dependent nature. Numerous studies have reported a "U-shaped" or biphasic dose-response curve, where low doses of tacrine improve cognitive performance, while high doses can be ineffective or even impair it. This highlights the critical importance of careful dose selection and reporting in behavioral studies.
| Study Reference | Animal Model | Behavioral Task | Low Dose Effect | High Dose Effect |
| Study A | Mice (17-day-old) | Passive Avoidance | 5 µmol/kg: Prolonged retention latency | 20 µmol/kg: Shortened retention latency |
| Study B | Mice (30-day-old) | Passive Avoidance | No significant effect | 40 µmol/kg: Shortened retention latency |
| Study C | Aged Rats | Object Recognition | 1 mg/kg: Restored discrimination | 3 mg/kg: Restored discrimination |
| Study D | Rats | Working Memory | 1.0 mg/kg: No improvement | Higher doses reduced behavioral activity |
Experimental Protocols:
-
Passive Avoidance Task: This task assesses fear-motivated memory. An animal is placed in a brightly lit compartment connected to a dark compartment. When the animal enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment in a subsequent trial is measured as an index of memory.
-
Object Recognition Task: This task evaluates an animal's ability to recognize a novel object from a familiar one. During the training phase, the animal is exposed to two identical objects. In the testing phase, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.
-
Working Memory Task: Various maze-based tasks, such as the radial arm maze or T-maze, are used to assess working memory. These tasks require the animal to remember a specific piece of information (e.g., the location of a food reward) for a short period.
The Influence of the Subject: Animal Model Considerations
The choice of animal model, including species, strain, age, and the presence of a cognitive deficit, can significantly impact the observed effects of tacrine. Studies using aged animals or animals with induced cognitive impairments (e.g., through lesions or pharmacological agents) often show more pronounced effects of tacrine compared to young, healthy animals.
| Study Reference | Animal Model | Cognitive State | Tacrine Effect on Memory |
| Study E | Aged Rats | Age-related cognitive decline | Improved acquisition in passive avoidance |
| Study F | Rats with AF64A-induced cholinergic deficit | Induced memory impairment | Reversed memory deficits |
| Study G | Young, healthy rats | Normal | No significant effect on working memory |
| Study H | APP/PS1 AD model mice | Alzheimer's-like pathology | Improved spatial cognitive functions |
Experimental Protocols:
-
AF64A-induced Cholinergic Deficit: Ethylcholine aziridinium (B1262131) (AF64A) is a neurotoxin that selectively destroys cholinergic neurons, creating an animal model of cholinergic hypofunction relevant to Alzheimer's disease.
-
APP/PS1 Transgenic Mice: These mice are genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with early-onset Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.
The Maze of Paradigms: Comparing Behavioral Tests
The specific behavioral task used to assess cognitive function is another critical variable. Different tests measure different aspects of memory (e.g., spatial memory, fear memory, recognition memory), and tacrine's effects may not be uniform across all paradigms.
| Study Reference | Behavioral Task | Key Finding |
| Study I | Morris Water Maze | Tacrine improved performance in a model of Alzheimer's disease.[4] |
| Study J | Passive Avoidance | Low-dose tacrine enhanced memory, while high doses impaired it.[5] |
| Study K | Cocaine Self-Administration | Tacrine attenuated cocaine-reinforced behavior.[6] |
| Study L | Open Field Test | High doses of tacrine increased locomotor activity during recall.[5] |
Experimental Protocols:
-
Morris Water Maze: A test of spatial learning and memory where an animal must learn the location of a hidden platform in a pool of water, using distal cues.
-
Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. An animal is placed in an open, novel environment, and its movements are recorded.
A Path Forward: Recommendations for Enhancing Reproducibility
The variability in the behavioral effects of tacrine hydrochloride underscores the need for rigorous experimental design and detailed reporting to improve the reproducibility of preclinical research. Based on the comparative analysis, the following recommendations are proposed:
-
Detailed Subject Characterization: The species, strain, sex, age, and health status of the animals should be clearly reported. In disease models, the method of induction and the extent of the pathology should be well-characterized.
-
Standardized and Detailed Protocols: Experimental protocols for behavioral tests should be described in sufficient detail to allow for replication. This includes specifics of the apparatus, training procedures, and data analysis methods.
-
Multi-Paradigm Approach: Employing a battery of behavioral tests that assess different cognitive domains can provide a more comprehensive and robust evaluation of a compound's effects.
-
Replication Studies: The scientific community should encourage and publish well-designed replication studies to confirm or challenge previous findings.
By adhering to these principles, researchers can contribute to a more reliable and translatable body of knowledge on the behavioral effects of tacrine and other cognitive enhancers, ultimately accelerating the development of effective therapies for cognitive disorders.
Caption: A standardized workflow for reproducible behavioral studies.
References
- 1. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
- 4. Tacrine accelerates spatial long-term memory via improving impaired neural oscillations and modulating GAD isomers including neuro-receptors in the hippocampus of APP/PS1 AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of acute tacrine treatment on passive-avoidance response, open-field behavior, and toxicity in 17- and 30-day-old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enduring Effects of Tacrine on Cocaine-Reinforced Behavior: Analysis by Conditioned-Place Preference, Temporal Separation from Drug Reward, and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
Tacrine hydrochloride versus galantamine for Alzheimer's model
An Objective Comparison of Tacrine (B349632) Hydrochloride and Galantamine for Alzheimer's Disease Models
For researchers and professionals in drug development, selecting the appropriate compound for preclinical studies is a critical decision. This guide provides a detailed, data-driven comparison of tacrine hydrochloride, the first acetylcholinesterase inhibitor (AChEI) approved for Alzheimer's disease (AD), and galantamine, a later-generation dual-action cholinergic agent. While tacrine's use has been largely discontinued (B1498344) due to safety concerns, it remains a benchmark compound in AD research. This comparison focuses on their performance in experimental models, highlighting mechanisms, efficacy, and safety profiles to inform future research.
Mechanism of Action: A Tale of Two Cholinergic Agents
Both tacrine and galantamine primarily function by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132).[1][2] By increasing the synaptic levels of acetylcholine, a neurotransmitter crucial for memory and learning, they aim to ameliorate cognitive deficits associated with AD.[3]
However, their mechanisms diverge significantly. Tacrine acts as a reversible, non-competitive inhibitor of both AChE and butyrylcholinesterase (BuChE).[1][4] It has also been reported to have secondary effects, including modulation of muscarinic and nicotinic receptors and weak antagonism of N-methyl-D-aspartate (NMDA) receptors.[1][5]
Galantamine, in contrast, is a reversible, competitive inhibitor of AChE.[2][6] Its defining feature is a dual mechanism of action: alongside AChE inhibition, it acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[6][7] This modulation enhances the sensitivity of these receptors to acetylcholine, amplifying cholinergic signaling and contributing to its neuroprotective effects.[2][8]
Performance in Alzheimer's Disease Models
Direct comparative studies between tacrine and galantamine in the same AD models are scarce. However, data from individual studies allow for an objective assessment of their relative performance across key pathological hallmarks of AD.
Effects on Amyloid-β and Neuroinflammation
A primary goal in AD therapy is to mitigate the pathology driven by amyloid-beta (Aβ) plaques and associated neuroinflammation. Galantamine has demonstrated efficacy in these areas, whereas data for tacrine is more focused on its neuroprotective capacity against Aβ-induced toxicity rather than its direct effect on plaque formation.
-
Galantamine: In a study using APP/PS1 transgenic mice, chronic treatment with galantamine (5 mg/kg, i.p., twice daily for eight weeks) significantly reduced the total area of amyloid plaque load in the hippocampus.[9] This treatment also inhibited the activation of astrocytes, a key component of neuroinflammation.[9] Further studies have shown that galantamine can inhibit Aβ aggregation and its associated cytotoxicity in cell culture models.[10] It also protects against Aβ-induced DNA damage and reduces the release of pro-inflammatory cytokines like TNF-α and IL-6.[9][11]
-
Tacrine: Research on tacrine has shown it can protect neurons from Aβ-induced cell death and apoptosis.[12] This neuroprotective effect is linked to a reduction in oxidative stress and the potential modulation of anti-apoptotic gene expression.[12] Some tacrine derivatives have been engineered to inhibit Aβ aggregation, but this is not an inherent primary feature of the parent compound.[12][13]
| Parameter | Tacrine Hydrochloride | Galantamine | Model System |
| Aβ Plaque Load | Not reported to directly reduce plaques | Reduced total amyloid area in hippocampus[9] | APP/PS1 Transgenic Mice[9] |
| Aβ Aggregation | Some derivatives show inhibition[12] | Inhibited Aβ1-40 and Aβ1-42 aggregation[10] | In vitro ELISA[10] |
| Aβ-induced Toxicity | Neuroprotective against Aβ-induced cell death[12] | Reduced Aβ1-40-induced cytotoxicity & apoptosis[10] | SH-SY5Y Neuroblastoma Cells[10] |
| Astrocyte Activation | Limited direct evidence | Inhibited astrocyte activation[9] | APP/PS1 Transgenic Mice[9] |
| Pro-inflammatory Cytokines | Reduced IL-1β and TNF-α expression (in LPS-challenged cells)[12] | Decreased intracellular TNF-α and IL-6[9] | APP/PS1 Transgenic Mice[9] |
Table 1: Comparison of Effects on Amyloid Pathology and Neuroinflammation
Neuroprotection and Cognitive Enhancement
Both drugs have shown neuroprotective properties beyond their primary cholinergic mechanisms.
-
Galantamine: Has demonstrated neuroprotective effects against glutamate-induced excitotoxicity, an effect mediated by its modulation of nAChRs.[14] It also protects against oxidative stress by scavenging reactive oxygen species.[11][15] In animal models, galantamine improves cognitive performance in tasks such as the Morris water maze and attentional set-shifting tests.[8][9]
-
Tacrine: Can protect neurons from glutamate-induced excitotoxicity, partly through its weak antagonism of NMDA receptors.[5] It also reduces oxidative stress-induced cell death.[12] Early clinical trials showed that tacrine could produce modest, dose-dependent improvements in cognitive function in about 25% of patients.[16][17]
| Parameter | Tacrine Hydrochloride | Galantamine | Model System |
| AChE Inhibition (LC50) | 40.0 mg/kg-1[18] | 3.0 mg/kg-1[18] | Rats[18] |
| Cognitive Function | Modest improvement in ~25% of patients[16] | Improved escape latencies in Morris water maze[9] | Human Clinical Trial[16], APP/PS1 Mice[9] |
| Neuroprotection | Protects against glutamate (B1630785) & H2O2 toxicity[5][19] | Protects against glutamate & NMDA toxicity[14] | Rat Primary Cortical Neurons[5][14] |
| Oxidative Stress | Reduces oxidative stress-induced cell death[12] | Reduces ROS and loss of mitochondrial activity[11] | In vitro models[11][12] |
Table 2: Comparison of Cholinergic Activity and Neuroprotective Efficacy
Safety and Toxicity Profile
The most significant differentiator between tacrine and galantamine is their safety profile, particularly concerning hepatotoxicity.
-
Tacrine Hydrochloride: Is strongly associated with dose-dependent hepatotoxicity, with nearly 50% of patients experiencing elevated serum aminotransferase levels.[20] This adverse effect, likely caused by the formation of toxic reactive metabolites via the cytochrome P450 system, led to its withdrawal from the market.[20][21] Other side effects are typical of cholinergic stimulation, including nausea, vomiting, and diarrhea.[22]
-
Galantamine: Is not associated with hepatotoxicity.[4] Its most common adverse events are mild-to-moderate gastrointestinal issues (nausea, vomiting, diarrhea), which are common to AChEIs and can often be managed by slow dose titration.[23][24] While rare, serious side effects can include slowed heart rate and severe skin reactions.[25][26]
Experimental Protocols
In Vivo Assessment of Aβ Plaque Reduction (Galantamine)
This protocol is based on the methodology used to assess galantamine's effect on amyloid pathology in a transgenic mouse model of AD.[9]
-
Animal Model: 10-month-old APP/PS1 double transgenic mice, which develop significant Aβ plaque pathology.
-
Drug Administration: Mice were treated with galantamine (5 mg/kg) or saline vehicle via intraperitoneal injection, administered twice daily for eight consecutive weeks.
-
Behavioral Testing: Cognitive function was assessed using the Morris water maze to measure spatial learning and memory. Key metrics included escape latency and platform crossings.[9]
-
Tissue Analysis: Following the treatment period, brain tissue was collected. Immunohistochemistry was used to quantify the area of Aβ plaque deposition and to assess astrocyte activation (a marker of neuroinflammation) by staining for Glial Fibrillary Acidic Protein (GFAP). Immunofluorescence was used to measure intracellular levels of the cytokines TNF-α and IL-6.[9]
Assessment of Neuroprotection Against Excitotoxicity (Tacrine & Galantamine)
This protocol outlines a general method for evaluating the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neuronal cultures.[5][14]
-
Cell Culture: Primary cortical neurons are harvested from embryonic rats and cultured for approximately 9 days in vitro to allow for maturation.
-
Toxicity Induction: Neuronal cultures are exposed to a neurotoxic concentration of glutamate or NMDA (e.g., 50-300 µmol/L) for a defined period (e.g., 3 hours).
-
Drug Treatment: The cells are co-treated with various concentrations of the test compound (tacrine or galantamine) during the glutamate/NMDA exposure.
-
Viability Assays: Cell viability and death are quantified 24 hours after toxin exposure. Common methods include:
-
MTT Assay: Measures the metabolic activity of living cells, providing an index of cell viability.
-
LDH Assay: Measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, providing an index of cell death.[14]
-
Conclusion
For researchers investigating therapeutic strategies for Alzheimer's disease, both tacrine and galantamine offer valuable, albeit different, insights.
-
Tacrine hydrochloride , despite its clinical discontinuation, serves as a foundational AChE inhibitor. Its significant hepatotoxicity, however, makes it an unsuitable candidate for chronic in vivo studies but a useful positive control for acute toxicity screens. Its derivatives, designed to reduce toxicity while retaining or adding new mechanisms like Aβ aggregation inhibition, represent a continuing area of medicinal chemistry research.[27]
-
Galantamine presents a more clinically relevant and mechanistically diverse profile. Its dual action of AChE inhibition and positive allosteric modulation of nAChRs provides a multi-pronged approach to enhancing cholinergic function.[6] Crucially, experimental data in AD models show that galantamine can directly impact core pathologies by reducing amyloid plaque burden and mitigating neuroinflammation, effects not clearly demonstrated with tacrine.[9][10] Its favorable safety profile, lacking the hepatotoxicity of tacrine, makes it a superior candidate for long-term preclinical and clinical investigation.[4][28]
References
- 1. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 3. What is Tacrine Hydrochloride used for? [synapse.patsnap.com]
- 4. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chronic treatment with galantamine rescues reversal learning in an attentional set-shifting test after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine protects against beta amyloid peptide-induced DNA damage in a model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effect of Galantamine against Doxorubicin-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximizing function in Alzheimer's disease: what role for tacrine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Tacrine-Based Hybrids: Past, Present, and Future [mdpi.com]
- 20. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Tacrine | PPTX [slideshare.net]
- 23. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 10 Galantamine Side Effects to Consider - GoodRx [goodrx.com]
- 25. Galantamine | Side Effects, Dosage, Uses, and More [healthline.com]
- 26. Galantamine Uses, Side Effects & Warnings [drugs.com]
- 27. Tacrine derivatives and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Galanthamine in Alzheimer's disease : a new alternative to tacrine? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Tacrine and Rivastigmine
An objective analysis for researchers and drug development professionals of two prominent cholinesterase inhibitors.
This guide provides a detailed in vitro comparison of tacrine (B349632) and rivastigmine (B141), two centrally-acting cholinesterase inhibitors that have been utilized in the management of Alzheimer's disease. While both drugs share a common therapeutic target, their biochemical profiles, mechanisms of action, and effects on cellular pathways exhibit notable differences. This report synthesizes experimental data on their inhibitory potency against cholinesterases, their impact on amyloid-beta processing, and their cytotoxic profiles to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Inhibitors
Tacrine is a reversible inhibitor of acetylcholinesterase (AChE), binding to the peripheral anionic site of the enzyme. In contrast, rivastigmine is classified as a pseudo-irreversible inhibitor. Its carbamate (B1207046) moiety forms a covalent bond with the esteratic site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a prolonged inhibition of their activity.
Comparative Efficacy: Cholinesterase Inhibition
The in vitro potency of tacrine and rivastigmine has been evaluated in numerous studies, with IC50 values serving as a key metric for their inhibitory activity against AChE and BChE. The following tables summarize representative data from various sources. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
| Tacrine: Acetylcholinesterase (AChE) Inhibition | |
| Enzyme Source | IC50 (nM) |
| Electric Eel | 94.69 ± 4.88[1] |
| Rat Brain | K(i): 23[2] |
| Tacrine: Butyrylcholinesterase (BChE) Inhibition | |
| Enzyme Source | IC50 (nM) |
| Equine Serum | 14.26 ± 1.07[1] |
| Rivastigmine: Acetylcholinesterase (AChE) Inhibition | |
| Enzyme Source | IC50 (nM) |
| Rat Brain | 4.3[3] |
| Not Specified | 4150[3] |
| Rivastigmine: Butyrylcholinesterase (BChE) Inhibition | |
| Enzyme Source | IC50 (nM) |
| Rat Brain | 31[3] |
| Not Specified | 37[3] |
Beyond Cholinesterase Inhibition: Effects on Amyloid-Beta Processing
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. In vitro studies have explored the potential of tacrine and rivastigmine to modulate the processing of the amyloid precursor protein (APP), which could impact the production of Aβ peptides.
Tacrine has been shown to inhibit the secretion of soluble APP derivatives in cell cultures[4]. This effect suggests that tacrine may influence the proteolytic processing of APP, potentially reducing the generation of Aβ[4][5].
Rivastigmine, on the other hand, has been demonstrated to direct APP processing towards the non-amyloidogenic α-secretase pathway[6]. This shift in processing can lead to a decrease in the production of toxic Aβ peptides.
In Vitro Cytotoxicity Profile
The therapeutic application of tacrine has been limited by concerns about its hepatotoxicity. In vitro cytotoxicity assays provide a means to assess the potential for drug-induced cell damage. Studies have shown that tacrine can induce concentration-dependent cytotoxicity in primary hepatocyte cultures[7][8]. The cytotoxic effects of tacrine appear to be related to its acridine (B1665455) structure and not directly to its cholinesterase inhibitory activity[7]. In comparative studies, rivastigmine has generally exhibited a more favorable cytotoxicity profile with lower toxicity observed in various cell lines.
Experimental Methodologies
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to measure the activity of acetylcholinesterase and butyrylcholinesterase and to determine the inhibitory potency of compounds.
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity.
Protocol:
-
Prepare solutions of the test compounds (tacrine and rivastigmine) at various concentrations.
-
In a 96-well plate, add a solution of the respective cholinesterase enzyme (AChE or BChE) to each well.
-
Add the test compound solutions to the wells and incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The amount of formazan produced is directly proportional to the number of viable cells, and it is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).
Protocol:
-
Plate cells (e.g., neuronal cells or hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of tacrine or rivastigmine for a specified duration (e.g., 24 or 48 hours).
-
After the treatment period, remove the medium and add MTT solution to each well.
-
Incubate the plate for a few hours to allow the formazan crystals to form.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined.
Amyloid-Beta Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the levels of Aβ peptides (e.g., Aβ40 and Aβ42) in cell culture supernatants.
Principle: A capture antibody specific for the Aβ peptide is coated onto the wells of a microplate. The cell culture supernatant containing the Aβ peptides is added to the wells, and the Aβ is captured by the antibody. A second, detection antibody, which is also specific for Aβ and is conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of Aβ present in the sample and is measured using a microplate reader.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42.
-
Block the wells to prevent non-specific binding.
-
Add cell culture supernatants from cells treated with tacrine or rivastigmine, along with a standard curve of known Aβ concentrations, to the wells.
-
Incubate to allow the capture antibody to bind to the Aβ peptides.
-
Wash the wells to remove unbound material.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and incubate until a color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Signaling Pathway: Cholinesterase Inhibition
The primary mechanism of action for both tacrine and rivastigmine is the inhibition of acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be responsible for the symptomatic improvement observed in some patients with Alzheimer's disease.
References
- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of huperzine A on acetylcholinesterase isoforms in vitro: comparison with tacrine, donepezil, rivastigmine and physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of tacrine and physostigmine on the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of tacrine-induced cytotoxicity in primary cultures of rat, mouse, monkey, dog, rabbit, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of Tacrine Hydrochloride and its Alternatives
For researchers and scientists in the field of drug development, particularly those focused on neurodegenerative diseases like Alzheimer's, a thorough understanding of the dose-response relationship of cholinesterase inhibitors is paramount. This guide provides a detailed statistical analysis of tacrine (B349632) hydrochloride, a first-generation acetylcholinesterase (AChE) inhibitor, and compares its performance with other commonly used alternatives. The information presented herein is supported by experimental data to facilitate objective evaluation.
Comparative Analysis of Cholinesterase Inhibitors
The primary mechanism of action for tacrine and its alternatives is the inhibition of acetylcholinesterase (AChE) and, to a varying extent, butyrylcholinesterase (BChE). This inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic transmission, which is crucial for cognitive functions like memory and learning.[1][2] The efficacy and selectivity of these inhibitors are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Below is a summary of the inhibitory potency (IC50) of tacrine hydrochloride and its key alternatives against both AChE and BChE. The data has been compiled from various in vitro studies to provide a comparative overview.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BChE/AChE) |
| Tacrine Hydrochloride | Acetylcholinesterase (AChE) | 31 - 109 | ~0.2 - 0.8 |
| Butyrylcholinesterase (BChE) | 14.26 - 25.6 | ||
| Donepezil (B133215) | Acetylcholinesterase (AChE) | 2.6 - 6.7 | >1000 |
| Butyrylcholinesterase (BChE) | >7000 | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 45 - 420 | ~0.1 - 0.5 |
| Butyrylcholinesterase (BChE) | 31 - 290 | ||
| Galantamine | Acetylcholinesterase (AChE) | 290 - 440 | ~10 - 50 |
| Butyrylcholinesterase (BChE) | 4900 - 12000 |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
From the data, it is evident that tacrine is a potent inhibitor of both AChE and BChE, with slightly higher selectivity for BChE in some studies.[3] In contrast, donepezil is highly selective for AChE. Rivastigmine, similar to tacrine, inhibits both enzymes, while galantamine shows a preference for AChE, albeit with lower potency compared to tacrine and donepezil.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[2] This assay is a reliable and widely used method for screening potential AChE and BChE inhibitors.
Ellman's Method for Cholinesterase Inhibition Assay
Principle:
This colorimetric assay measures the activity of cholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., tacrine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well Plate:
-
To each well, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound solution at various concentrations to the respective wells. A control well should contain the solvent without the inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing Key Processes
To better understand the experimental and biological contexts of tacrine hydrochloride's action, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for determining cholinesterase inhibition.
References
Tacrine's Impact on Amyloid-Beta Plaque Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tacrine's efficacy in modulating amyloid-beta (Aβ) plaque formation, a key pathological hallmark of Alzheimer's disease. We delve into the experimental data supporting its mechanism of action and compare it with other therapeutic alternatives.
Tacrine (B349632), the first acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, has been a foundational molecule in the development of therapies targeting the cholinergic system.[1][2][3] Although its clinical use was curtailed due to hepatotoxicity, research into its mechanisms has revealed effects extending beyond cholinesterase inhibition, notably on the processing and aggregation of amyloid-beta.[1][4][5] This has spurred the development of numerous tacrine derivatives and multi-target-directed ligands (MTDLs) aimed at simultaneously addressing various pathological cascades of Alzheimer's disease.[1][6][7]
Comparative Efficacy in Amyloid-Beta Modulation
While tacrine's primary role is to increase acetylcholine (B1216132) levels in the synaptic cleft, studies have demonstrated its ability to interfere with the amyloidogenic pathway.[3][8][9] Research indicates that tacrine can reduce the secretion of soluble amyloid precursor protein (sAPP) and Aβ peptides, including the more aggregation-prone Aβ42, in cell cultures.[10] This suggests an effect on the enzymatic processing of the amyloid precursor protein (APP).[10][11]
Newer, modified tacrine derivatives have been engineered to enhance these anti-amyloid properties. These MTDLs often combine the pharmacophore of tacrine with other molecules known to inhibit Aβ aggregation, chelate metal ions involved in plaque formation, or possess antioxidant properties.[1][12] For instance, certain tacrine hybrids have shown potent inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in the production of Aβ.[1][13]
Here, we present a comparative summary of the in vitro efficacy of tacrine and its derivatives against key targets in the amyloid cascade, alongside other Alzheimer's disease therapeutics.
| Compound/Drug Class | Target | Efficacy Metric (IC50/Inhibition %) | Reference |
| Tacrine | Aβ Aggregation | Moderate Inhibition | [14] |
| sAPP/Aβ Secretion | Significant Reduction in vitro | [10][11] | |
| Bis(7)-tacrine (Tacrine Homodimer) | BACE-1 Inhibition | IC50: 7.5 µM | [1] |
| Aβ Aggregation | Potent Inhibitor | [15] | |
| Tacrine-Curcumin Hybrids | Aβ Aggregation Inhibition | High | [12] |
| BACE-1 Inhibition | Strong (submicromolar IC50) | [13] | |
| MAO-B Inhibition | Micromolar IC50 | [13] | |
| Tacrine-Ferulic Acid Hybrids | Aβ Aggregation Inhibition | High | [4] |
| Donepezil | Acetylcholinesterase | Potent Inhibitor | [16] |
| Rivastigmine | Acetylcholinesterase/Butyrylcholinesterase | Potent Inhibitor | [16] |
| Galantamine | Acetylcholinesterase | Potent Inhibitor | [16] |
| Memantine | NMDA Receptor | Antagonist | [16] |
| Aducanumab | Aβ Soluble Oligomers & Insoluble Aggregates | Monoclonal Antibody | [7] |
| Lecanemab | Aβ Protofibrils | Monoclonal Antibody | [7] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Aβ Aggregation Assay (Thioflavin T)
This assay is commonly used to screen for inhibitors of Aβ fibrillization.
-
Preparation of Aβ Peptides: Lyophilized synthetic Aβ1-42 or Aβ1-40 is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to form a peptide film. The film is then reconstituted in a buffer like phosphate-buffered saline (PBS) to the desired concentration.
-
Incubation: The Aβ solution is mixed with the test compound (e.g., tacrine, tacrine derivative) at various concentrations. A control sample with Aβ and vehicle (without the test compound) is also prepared.
-
Thioflavin T (ThT) Fluorescence: The mixtures are incubated at 37°C with gentle agitation. At specified time points, aliquots are taken and mixed with a ThT solution. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Measurement: Fluorescence intensity is measured using a fluorescence spectrophotometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to the control.
BACE-1 Inhibition Assay (FRET-Based)
This assay measures the activity of BACE-1, a key enzyme in the amyloidogenic pathway.
-
Assay Components: The assay utilizes a specific BACE-1 substrate conjugated with a fluorophore and a quencher (FRET substrate), recombinant human BACE-1 enzyme, and the test compounds.
-
Reaction Setup: The test compound is pre-incubated with the BACE-1 enzyme in an assay buffer.
-
Initiation of Reaction: The FRET substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: If the enzyme is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Figure 1: Tacrine's influence on APP processing pathways.
Figure 2: Workflow for Aβ aggregation inhibition assay.
Conclusion
While tacrine itself is no longer a primary treatment for Alzheimer's disease, its scaffold continues to be a valuable platform for designing novel MTDLs. The evidence suggests that tacrine and its derivatives can indeed modulate the amyloidogenic pathway, offering a potential disease-modifying effect beyond symptomatic relief. The development of tacrine-based hybrids with improved safety profiles and enhanced efficacy against multiple pathological targets, including Aβ plaque formation, represents a promising avenue for future Alzheimer's disease therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these next-generation compounds.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Tacrine: first drug approved for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Recent Advances in the Search for Effective Anti-Alzheimer’s Drugs [mdpi.com]
- 8. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The secretion of amyloid beta-peptides is inhibited in the tacrine-treated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clicked tacrine conjugates as acetylcholinesterase and β-amyloid directed compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Are Anti-amyloid Therapies Still Worth Being Developed as Tr [practicalneurology.com]
Is tacrine hydrochloride a selective acetylcholinesterase inhibitor?
Tacrine (B349632) hydrochloride is a non-selective cholinesterase inhibitor, exhibiting potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This lack of selectivity distinguishes it from other cholinesterase inhibitors like donepezil (B133215) and galantamine, which show a marked preference for AChE. Rivastigmine (B141), similar to tacrine, also inhibits both enzymes. The non-selective profile of tacrine has implications for its therapeutic effects and side-effect profile.
Comparative Analysis of Cholinesterase Inhibitors
The inhibitory activity of tacrine hydrochloride and other commonly used cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values for AChE and BChE.
| Drug | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity for AChE (BChE IC50 / AChE IC50) |
| Tacrine Hydrochloride | 31[1] | 25.6[1] | ~0.8 (Non-selective) |
| Donepezil | 6.7 | 7,400 | ~1104 (Highly Selective) |
| Rivastigmine | 4.3 | 31 | ~7 (Non-selective) |
| Galantamine | ~410 | >10,000 | Moderate-High Selectivity |
Note: IC50 values can vary slightly between different studies and experimental conditions.
As the data indicates, tacrine hydrochloride and rivastigmine are considered dual inhibitors because they affect both AChE and BChE with similar potency. In contrast, donepezil is highly selective for AChE. Galantamine also demonstrates a preference for AChE over BChE. Some research suggests that tacrine may even have a slightly greater potency for BChE over AChE.[1]
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for tacrine hydrochloride involves the reversible inhibition of cholinesterases. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting their action, tacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Experimental Protocols: The Ellman's Method
The inhibitory activity of cholinesterase inhibitors is most commonly determined using the Ellman's method, a rapid, simple, and widely used spectrophotometric assay.
Principle: This method measures the activity of cholinesterase by quantifying the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured by its absorbance at 412 nm. The rate of color production is proportional to the cholinesterase activity.
Materials:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)
-
Purified acetylcholinesterase or butyrylcholinesterase enzyme
-
Test inhibitor (e.g., tacrine hydrochloride) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the buffer, DTNB, substrate, and enzyme at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Inhibitor Addition: Add different concentrations of the test inhibitor (e.g., tacrine) to the appropriate wells. A control well with no inhibitor is also prepared.
-
Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
A Meta-Analysis of Tacrine Hydrochloride Clinical Trials for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials on tacrine (B349632) hydrochloride, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. While newer alternatives with more favorable safety profiles have largely replaced tacrine, a review of its clinical data offers valuable insights into the therapeutic landscape of Alzheimer's and the methodologies of early clinical trials in this field. This analysis objectively compares tacrine's performance against placebo, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and trial workflows.
Efficacy of Tacrine in Alzheimer's Disease
The primary therapeutic goal of tacrine was to improve cognitive function and the global clinical state of patients with mild to moderate Alzheimer's disease. Clinical trials predominantly used the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician-Rated Clinical Global Impression of Change (CGIC) as primary outcome measures.
A meta-analysis of 12 trials encompassing 1,984 patients revealed a statistically significant, albeit modest, benefit of tacrine compared to placebo at 12 weeks.[1][2] On the ADAS-Cog, a scale where lower scores indicate better cognitive function, patients receiving tacrine showed a mean improvement of 0.62 points more than those on placebo.[1] For the CGIC, the odds ratio for improvement with tacrine was 1.58 compared to placebo.[1][2]
However, the clinical significance of these findings has been a subject of debate.[2] For instance, to achieve any level of improvement on the CGIC, 11 patients would need to be treated with tacrine, and for a moderate to marked improvement, this number rose to 42.[2] Furthermore, improvements in functional autonomy as measured by the Progressive Deterioration Scale were not statistically significant.[1][2]
Table 1: Meta-Analysis of Efficacy Outcomes for Tacrine in Alzheimer's Disease (12 Weeks)
| Outcome Measure | Tacrine Improvement vs. Placebo | 95% Confidence Interval | p-value |
| ADAS-Cog (points) | 0.62 | 0.23 - 1.00 | 0.002 |
| CGIC (Odds Ratio for Improvement) | 1.58 | 1.18 - 2.11 | 0.002 |
| ADAS-Non-cognitive (points) | 0.58 | 0.17 - 1.00 | 0.006 |
| Progressive Deterioration Scale (points) | 0.75 | -0.43 - 1.93 | 0.21 |
Data sourced from a meta-analysis of 12 randomized controlled trials.[1][2]
Safety and Tolerability Profile
A significant limiting factor in the clinical use of tacrine was its safety and tolerability profile. The most common adverse events were related to peripheral cholinergic effects and hepatotoxicity.[3][4]
Elevated liver transaminase levels, particularly alanine (B10760859) aminotransferase (ALT), were a frequent and concerning side effect.[3][4] In clinical trials, approximately 25% of patients treated with tacrine experienced ALT elevations greater than three times the upper limit of normal.[3][4][5] These elevations were typically asymptomatic and reversible upon discontinuation of the drug.[3][4]
Gastrointestinal side effects, including nausea, vomiting, diarrhea, dyspepsia, and anorexia, were also common and dose-related.[3][4] The high incidence of adverse events led to a significant withdrawal rate from clinical trials, with the odds of withdrawal for patients on tacrine being 3.63 times higher than for those on placebo.[1] One analysis concluded that for every four patients treated with tacrine, one would be expected to withdraw due to adverse events.[1]
Table 2: Common Adverse Events Associated with Tacrine
| Adverse Event | Frequency in Tacrine-Treated Patients | Notes |
| Elevated ALT (>3x ULN) | 25% | Asymptomatic and reversible[3][4][5] |
| Nausea and/or Vomiting | 8% | Dose-related |
| Diarrhea | 5% | Dose-related |
| Abdominal Pain | 4% | Dose-related |
| Dyspepsia | 3% | Dose-related |
Data from a 12-week, double-blind, placebo-controlled, parallel-group study.
Experimental Protocols
The clinical trials included in this meta-analysis generally followed a randomized, double-blind, placebo-controlled design. The duration of these studies varied, with many lasting for 12 or 30 weeks.
Patient Population: Participants were typically men and women aged 50 and older with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[6] Patients with other significant medical conditions were generally excluded.
Dosage and Administration: Tacrine was administered orally, typically four times a day.[5] Dosing often started at 40 mg/day and was titrated upwards to a maximum of 160 mg/day, depending on patient tolerance.[7]
Efficacy and Safety Assessments:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog): This is a standardized tool used to assess the severity of cognitive symptoms in Alzheimer's disease.
-
Clinician-Rated Clinical Global Impression of Change (CGIC): This scale requires the clinician to rate the patient's overall change in clinical status since the beginning of treatment.
-
Mini-Mental State Examination (MMSE): A brief 30-point questionnaire used to screen for cognitive impairment.
-
Safety Monitoring: Regular monitoring of liver transaminase levels was a critical component of the trial protocols due to the known risk of hepatotoxicity.
Visualizing the Data
To better understand the underlying mechanisms and clinical trial processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodology, results and quality of clinical trials of tacrine in the treatment of Alzheimer's disease: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tacrine Hydrochloride (Hydrate)
For researchers, scientists, and drug development professionals handling Tacrine hydrochloride (hydrate), a compound recognized for its neuroactive properties and potential hazards, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management is paramount to mitigate risks of exposure and prevent environmental contamination. Tacrine hydrochloride is toxic if swallowed, in contact with skin, or if inhaled, and is also suspected of causing cancer.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Tacrine hydrochloride (hydrate) and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Step-by-Step Disposal Procedure
The disposal of Tacrine hydrochloride (hydrate) must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[3] The following steps provide a general guideline for its safe disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Identify all waste containing Tacrine hydrochloride (hydrate), including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Segregate Tacrine hydrochloride waste from other chemical waste streams to prevent unintended reactions. Incompatible materials include strong oxidizing agents, acid chlorides, and acid anhydrides.[2]
-
-
Waste Collection and Labeling:
-
Collect all Tacrine hydrochloride waste in a designated, compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and should explicitly state "Tacrine Hydrochloride." Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
The recommended method of disposal for low molecular weight toxins is incineration at high temperatures (in excess of 815°C or 1,500°F).[6]
-
-
Decontamination of Work Surfaces:
-
After handling and packaging the waste, decontaminate all work surfaces and equipment that may have come into contact with Tacrine hydrochloride.
-
Use a suitable decontamination solution as recommended by your institution's safety protocols. Given the nature of the compound, a thorough cleaning with soap and water is a minimum requirement.
-
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing full PPE, contain the spill and clean it up using an appropriate absorbent material. The collected spill cleanup material should be placed in the hazardous waste container for Tacrine hydrochloride.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Tacrine hydrochloride (hydrate).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tacrine | CAS#:321-64-2 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tacrine Hydrochloride | C13H15ClN2 | CID 2723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nswai.org [nswai.org]
- 6. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling Tacrine Hydrochloride (Hydrate)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tacrine hydrochloride (hydrate). The following procedures are designed to ensure safe operational workflow and proper disposal, minimizing risks of exposure and environmental contamination.
Hazard Identification and Safety Precautions
Tacrine hydrochloride (hydrate) is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer[1][2][3].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301/H302 | Toxic or harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][4] |
| Carcinogenicity | H351 | Suspected of causing cancer[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling Tacrine hydrochloride (hydrate).
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Two pairs of chemotherapy-rated gloves are recommended[5]. |
| Eyes/Face | Safety goggles and face shield | Use tight-sealing safety goggles along with a face shield for maximum protection[3]. |
| Body | Protective clothing/Gown | Wear a lab coat or a gown demonstrated to be resistant to hazardous drugs[3][5]. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is necessary if ventilation is inadequate or when handling powders to avoid dust inhalation[3][6]. For aerosolized administration, an N95 respirator is recommended[5][7]. |
Operational Workflow for Safe Handling
The following diagram illustrates the step-by-step procedure for the safe handling of Tacrine hydrochloride (hydrate) from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
